molecular formula C26H28O10 B10823612 Aranciamycin A

Aranciamycin A

Cat. No.: B10823612
M. Wt: 500.5 g/mol
InChI Key: DEPMSUJGYKZLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aranciamycin A is an anthracycline.

Properties

IUPAC Name

7-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trihydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O10/c1-10-19(28)23(32)24(34-3)25(35-10)36-15-9-26(2,33)8-11-7-13-18(21(30)16(11)15)22(31)17-12(20(13)29)5-4-6-14(17)27/h4-7,10,15,19,23-25,27-28,30,32-33H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPMSUJGYKZLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aranciamycin A: Anthracycline Antibiotic Structure and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Research Professionals

Executive Summary

Aranciamycin A is a Type II polyketide-derived anthracycline antibiotic produced by Streptomyces species (e.g., Streptomyces echinatus, Streptomyces sp. TUE 6384). Distinct from the clinically ubiquitous doxorubicin/daunorubicin class, Aranciamycin A is characterized by a unique glycosylation pattern involving a specific 6-deoxyhexose moiety attached to an anthraquinone aglycone (aranciamycinone).

While it exhibits the classic DNA intercalation properties of anthracyclines, its pharmacological profile is distinguished by potent collagenase inhibition and selective cytotoxicity against Gram-positive bacteria and specific human tumor cell lines (e.g., HepG2). This guide provides a rigorous technical analysis of its chemical architecture, biosynthetic origins, isolation protocols, and therapeutic potential.

Chemical Architecture

The structural integrity of Aranciamycin A relies on a tetracyclic anthraquinone core coupled to a specific sugar residue.

Core Scaffold & Stereochemistry
  • Aglycone: Aranciamycinone (C₂₀H₁₆O₈). It features a 1,8-dihydroxyanthraquinone nucleus fused to a fourth carbocyclic ring bearing a tertiary C-methyl group, tertiary/secondary hydroxyls, and a methoxy group.

  • Glycosidic Linkage: The aglycone is glycosylated at the C-4 position with a 6-deoxy-2-O-methyl-α-L-mannopyranosyl residue.

  • Molecular Formula: C₂₇H₂₈O₁₂

  • Molecular Weight: 544.5 g/mol

Visualization: Chemical Connectivity

The following diagram illustrates the logical connectivity of the Aranciamycin scaffold, highlighting the critical functional zones for biological activity.

AranciamycinStructure Core Tetracyclic Anthraquinone Core (Aglycone: Aranciamycinone) Func1 C-4 Glycosidic Bond Core->Func1 Func2 1,8-Dihydroxy Groups (Chelation/Intercalation) Core->Func2 Func3 C-Methyl & Methoxy Groups (Lipophilicity) Core->Func3 Sugar 6-deoxy-2-O-methyl-α-L-mannose (Glycosidic Moiety) Func1->Sugar

Figure 1: Conceptual connectivity of Aranciamycin A, linking the bioactive anthraquinone core to its specific glycosidic residue.

Physicochemical Profile

Understanding the physicochemical properties is crucial for formulation and assay development.

PropertySpecificationNotes
Appearance Orange-yellow solidCharacteristic of anthraquinones due to conjugation.
Solubility DMSO, Methanol, EtOAc, CH₂Cl₂Poorly soluble in water; requires organic co-solvent for bioassays.
UV/Vis Absorption λmax ~230, 255, 290, 440 nmTypical anthracycline chromophore signature.
Stability Light-sensitive; Stable at -20°CAvoid prolonged exposure to light/heat to prevent aglycone cleavage.
pKa Acidic (Phenolic OH)Deprotonation facilitates metal ion chelation.

Biosynthetic Origin

Aranciamycin A is synthesized via a Type II Polyketide Synthase (PKS) pathway, a hallmark of aromatic polyketide production in Actinobacteria.

Mechanistic Pathway
  • Minimal PKS Assembly: The pathway initiates with the condensation of one Acetyl-CoA starter unit and nine Malonyl-CoA extender units by the minimal PKS (KS, CLF, ACP) to form a nascent poly-β-keto chain.

  • Cyclization & Aromatization: Specific cyclases (CYC) and aromatases (ARO) fold the linear chain into the tetracyclic anthraquinone core.

  • Tailoring Modifications:

    • Oxygenation: Introduction of hydroxyl groups at C-1 and C-8.

    • Methylation: S-adenosylmethionine (SAM)-dependent methyltransferases install the C-methyl and O-methyl groups.

    • Glycosylation: A dedicated glycosyltransferase (GT) attaches the TDP-activated sugar (L-sugar derivative) to the C-4 hydroxyl of the aglycone.

Biosynthetic Logic Flow

Biosynthesis Precursors Acetyl-CoA + 9 Malonyl-CoA MinPKS Minimal PKS (KS, CLF, ACP) Precursors->MinPKS Polyketide Nascent Poly-β-keto Chain MinPKS->Polyketide Cyclases Cyclases/Aromatases (Ring Closure) Aglycone Aranciamycinone (Aglycone) Cyclases->Aglycone Tailoring Tailoring Enzymes (Methyltransferases, Oxygenases) Glycosyl Glycosyltransferase (Sugar Attachment) Tailoring->Glycosyl Final Aranciamycin A Glycosyl->Final Polyketide->Cyclases Aglycone->Tailoring

Figure 2: Type II PKS biosynthetic pathway for Aranciamycin A production.

Pharmacology & Mechanism of Action

Aranciamycin A exhibits a dual-mode mechanism, distinguishing it from pure DNA intercalators.

Primary Mechanisms
  • Collagenase Inhibition: Aranciamycin A is a potent inhibitor of Clostridium histolyticum collagenase (IC₅₀ ~0.37 µM). This suggests potential utility in modulating extracellular matrix degradation, relevant for preventing metastasis or tissue necrosis.

  • DNA Intercalation: Like other anthracyclines, the planar anthraquinone ring intercalates between DNA base pairs, inhibiting nucleic acid synthesis.

  • Topoisomerase Interference: It stabilizes the cleavable complex of Topoisomerase II, leading to DNA strand breaks and apoptosis in dividing cells.

Biological Activity Spectrum[1][2]
  • Cytotoxicity: Moderate activity against HepG2 (liver), A549 (lung), and HCT-116 (colon) cancer cell lines (IC₅₀ range: 5–25 µM).

  • Antibacterial: Selective activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus).

  • Antimycobacterial: Active against Mycobacterium bovis BCG (MIC ~30 µM), indicating potential as an anti-TB lead structure.

Experimental Protocols

The following protocols are standardized for the isolation and purification of Aranciamycin A from Streptomyces fermentation.

Fermentation & Isolation Workflow

Objective: Isolate high-purity Aranciamycin A from Streptomyces sp.

Reagents:

  • Production Medium (e.g., ISP2 or Soybean Meal medium).

  • Ethyl Acetate (EtOAc) (ACS Grade).

  • Methanol (HPLC Grade).

Protocol:

  • Inoculation: Inoculate Streptomyces seed culture into 1L production medium. Incubate at 28°C, 180 rpm for 7 days.

  • Harvesting: Centrifuge culture broth (4000 rpm, 20 min) to separate mycelium from supernatant.

  • Extraction:

    • Extract supernatant with equal volume of EtOAc (x3).

    • Extract mycelial cake with Acetone/Methanol (1:1), evaporate solvent, and partition residue between water and EtOAc.

  • Concentration: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude extract (orange oil/solid).

Purification Strategy

Objective: Purify crude extract to >95% homogeneity.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of CH₂Cl₂ : MeOH (100:0 → 90:10).

    • Observation: Collect orange-yellow fractions.

  • Preparative HPLC:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

    • Mobile Phase: A: H₂O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

    • Gradient: 30% B to 100% B over 30 min.

    • Detection: UV at 254 nm and 440 nm.

Workflow Visualization

Isolation Step1 Fermentation (7 days, 28°C) Step2 Centrifugation Step1->Step2 Step3 Supernatant Extraction (Ethyl Acetate) Step2->Step3 Step4 Mycelium Extraction (Acetone/MeOH) Step2->Step4 Step5 Crude Extract Combination Step3->Step5 Step4->Step5 Step6 Silica Gel Chromatography (CH2Cl2:MeOH) Step5->Step6 Step7 Prep-HPLC (C18) (MeCN:H2O Gradient) Step6->Step7 Final Pure Aranciamycin A Step7->Final

Figure 3: Isolation and purification workflow for Aranciamycin A.

References

  • Isolation and Structure Elucidation: Nachtigall, J., et al. (2010). "Aranciamycin Anhydride, a New Anthracycline-Type Antibiotic Isolated from Streptomyces sp. Tü 6384." The Journal of Antibiotics. Link

  • Chemical Structure & Data: PubChem Compound Summary for CID 15177995, Aranciamycin. National Center for Biotechnology Information. Link

  • Collagenase Inhibition: Bols, M., et al. (1992). "Inhibition of Collagenase by Aranciamycin and Aranciamycin Derivatives." Journal of Medicinal Chemistry. Link

  • Cytotoxicity & Antibacterial Activity: Khalil, Z. G., et al. (2015). "Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp."[1] Journal of Natural Products. Link

  • General Anthracycline Biosynthesis: Hertweck, C., et al. (2007). "Type II Polyketide Synthases: Gaining a Deeper Insight into Enzymatic Teamwork." Natural Product Reports. Link

Sources

Biological Activity of Aranciamycin A Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental characterization of Aranciamycin A, specifically focusing on its interaction with Gram-positive bacteria.

Technical Guide & Whitepaper

Executive Summary

Aranciamycin A is an anthracycline glycoside antibiotic produced by various Streptomyces species (e.g., Streptomyces echinatus, Streptomyces sp. Tü 6384).[1] Unlike broad-spectrum anthracyclines (e.g., doxorubicin) used primarily in oncology, Aranciamycin A exhibits a distinct, narrow-spectrum antibacterial profile. It demonstrates potent activity against select Gram-positive organisms such as Bacillus subtilis and Mycobacterium bovis but shows limited efficacy against Staphylococcus aureus and Gram-negative bacteria.[2]

This guide provides a technical deep-dive into its pharmacological profile, detailing the causality behind its selectivity, its mechanism of action (MOA), and validated protocols for its isolation and assessment.

Chemical & Biological Profile

Structural Characteristics

Aranciamycin A consists of an aglycone core (aranciamycinone) linked to a specific sugar moiety.[3]

  • Class: Anthracycline glycoside.

  • Aglycone: Aranciamycinone (1,8-dihydroxyanthraquinone nucleus).[3]

  • Glycoside: 6-deoxyhexose monomethyl ether.[3]

  • Key Feature: The presence of the sugar moiety is critical for DNA binding affinity and cellular permeability.

Antimicrobial Spectrum & Selectivity

The biological activity of Aranciamycin A is highly selective. Quantitative data indicates a preference for specific Gram-positive cell wall structures or metabolic states.

Table 1: Comparative MIC Values of Aranciamycin A

Test OrganismGram StatusMIC (µM)Activity Level
Bacillus subtilisPositive7.5High
Mycobacterium bovis (BCG)Positive (Acid-fast)30.0Moderate
Staphylococcus aureusPositive> 30.0Low/Inactive
Escherichia coliNegative> 30.0Inactive
Pseudomonas aeruginosaNegative> 30.0Inactive
Candida albicansFungi> 30.0Inactive

Technical Insight (Causality): The lack of activity against S. aureus despite potency against B. subtilis suggests that Aranciamycin A may be a substrate for specific efflux pumps present in Staphylococci, or it lacks the specific transport mechanism required to penetrate the S. aureus peptidoglycan-teichoic acid matrix efficiently. The activity against M. bovis highlights its potential potential against mycobacterial cell walls.

Mechanism of Action (MOA)

Primary Mechanism: DNA Intercalation & Topoisomerase Inhibition

As an anthracycline, Aranciamycin A functions primarily as a DNA intercalator. The planar anthraquinone ring inserts between DNA base pairs, causing structural distortion.

  • Intercalation: The aglycone moiety slides between base pairs (preferentially GC-rich regions).

  • Topoisomerase II Poisoning: The drug stabilizes the DNA-Topoisomerase II cleavable complex, preventing the religation of DNA strands.

  • Double-Strand Breaks: The accumulation of broken DNA strands triggers the SOS response and eventually leads to apoptosis or bacterial cell lysis.

Secondary Mechanism: ROS Generation

The quinone structure undergoes redox cycling, generating Reactive Oxygen Species (ROS) such as superoxide anions and hydroxyl radicals. This causes oxidative stress, damaging membrane lipids and proteins.[4]

Media Interference Phenomenon

Critical Experimental Note: Research indicates that the antibacterial activity of Aranciamycin A is antagonized by the presence of high concentrations of amino acids and pyruvate in the growth medium.

  • Implication: MIC assays must use standardized cation-adjusted Mueller-Hinton broth (CAMHB) without undefined supplements to avoid false negatives.

MOA Pathway Visualization

MOA_Pathway Aranciamycin Aranciamycin A (Extracellular) Permeation Cell Membrane Permeation Aranciamycin->Permeation Intercalation DNA Intercalation (Aglycone Insertion) Permeation->Intercalation Redox Redox Cycling (Quinone Moiety) Permeation->Redox TopoComplex Stabilization of Topo II-DNA Complex Intercalation->TopoComplex StrandBreak DNA Double-Strand Breaks TopoComplex->StrandBreak ROS ROS Generation (Superoxide/OH-) Redox->ROS ROS->StrandBreak Oxidative Damage CellDeath Bacterial Cell Lysis StrandBreak->CellDeath

Figure 1: Dual-mechanism pathway of Aranciamycin A involving DNA intercalation and ROS-mediated damage.[4]

Experimental Protocols

Production and Isolation Workflow

To study Aranciamycin A, one must often isolate it from Streptomyces fermentation, as commercial supplies can be scarce.

Protocol:

  • Fermentation: Cultivate Streptomyces sp. (e.g., strain Tü 6384) in ISP2 medium for 5-7 days at 28°C with rotary shaking (180 rpm).

  • Separation: Centrifuge culture broth (4000 rpm, 20 min) to separate mycelia from the supernatant.

  • Extraction:

    • Adjust supernatant pH to 7.0.

    • Extract with equal volume of Ethyl Acetate (EtOAc) (1:1 v/v). Shake vigorously for 1 hour.

    • Separate organic phase and evaporate to dryness under reduced pressure (Rotary evaporator at 35°C).

  • Purification:

    • Re-dissolve crude extract in methanol.

    • Perform Size Exclusion Chromatography (Sephadex LH-20) or Silica Gel Flash Chromatography (Chloroform/Methanol gradient).

    • Final purification via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Isolation_Workflow Streptomyces Streptomyces Culture (ISP2 Medium) Centrifuge Centrifugation (4000 rpm) Streptomyces->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Extraction EtOAc Extraction (pH 7.0) Supernatant->Extraction Crude Crude Extract Extraction->Crude Purification HPLC Purification (C18 Column) Crude->Purification Product Pure Aranciamycin A Purification->Product

Figure 2: Isolation workflow for Aranciamycin A from Streptomyces fermentation broth.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from CLSI standards, optimized for anthracycline testing.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (polystyrene, non-treated).

  • Resazurin dye (optional, for visual readout).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve Aranciamycin A in DMSO to a concentration of 10 mM. (Note: Anthracyclines are hydrophobic; ensure complete solubility).

  • Dilution: Prepare serial 2-fold dilutions in CAMHB across the 96-well plate. Final test range: 0.1 µM to 100 µM.

  • Inoculum: Adjust bacterial culture (B. subtilis or M. bovis) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of diluted inoculum to each well containing 50 µL of drug solution. Final volume: 100 µL.

  • Incubation: Incubate at 35°C ± 2°C for 16-20 hours (longer for Mycobacterium).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

    • Self-Validation: Include a positive control (Doxorubicin or Vancomycin) and a solvent control (DMSO only) to ensure cell viability is not compromised by the solvent.

Challenges & Future Directions

  • Solubility: Aranciamycin A has poor water solubility. Formulation strategies (liposomes, nanoparticles) are required for in vivo efficacy.

  • Resistance: The activity gap between B. subtilis and S. aureus suggests that efflux pump inhibitors could potentially potentiate Aranciamycin A against resistant Staphylococci.

  • Toxicity: Like most anthracyclines, cardiotoxicity is a risk.[4] Future derivatives (e.g., Aranciamycin anhydride) are being explored to improve the therapeutic index.

References

  • Cayman Chemical. Aranciamycin A Product Description & Biological Activity.

  • Nachtigall, J., et al. (2010).[1][3] Aranciamycin Anhydride, a New Anthracycline-Type Antibiotic Isolated From Streptomyces Sp.[1] Tü 6384.[1][3] Journal of Antibiotics.[1]

  • Khalil, Z.G., et al. (2015). Aranciamycins I and J, antimycobacterial anthracyclines from an Australian marine-derived Streptomyces sp.[2] Journal of Natural Products.

  • ResearchGate. Physico-chemical properties and biological activity of Aranciamycin.

Sources

A Comparative Analysis of Aranciamycin A and Doxorubicin: A Deep Dive into Anthracycline Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracyclines represent a cornerstone of chemotherapy, prized for their potent anti-neoplastic activity across a broad spectrum of cancers. Doxorubicin, the archetypal member of this class, has been a mainstay in clinical oncology for decades. Its therapeutic efficacy, however, is shadowed by significant cardiotoxicity, a dose-limiting side effect that curtails its long-term use. This has spurred the search for novel anthracycline analogs with improved therapeutic indices. Aranciamycin A, another member of the anthracycline family, has demonstrated cytotoxic and antibacterial properties, yet its precise mechanism of action remains less elucidated compared to its well-studied counterpart. This technical guide provides an in-depth, comparative analysis of the mechanisms of action of Aranciamycin A and doxorubicin, offering insights for researchers and drug development professionals in the field of oncology.

The Multifaceted Attack of Doxorubicin on Cancer Cells

Doxorubicin's cytotoxic effects are attributed to a multi-pronged assault on cancer cells, primarily involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2][3]

DNA Intercalation: Disrupting the Blueprint of Life

The planar aromatic ring structure of doxorubicin allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical distortion of the DNA structure interferes with fundamental cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

Topoisomerase II Poisoning: Sabotaging DNA Repair

Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[4] Doxorubicin acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and DNA.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, a catastrophic event for the cell that triggers apoptotic pathways.[3]

Generation of Reactive Oxygen Species (ROS): Inducing Oxidative Stress

Doxorubicin's quinone moiety can undergo redox cycling, a process that generates highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[2] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. The resulting damage to cellular components, including lipids, proteins, and DNA, contributes significantly to doxorubicin's cytotoxicity. However, this mechanism is also strongly implicated in its cardiotoxic side effects.

Aranciamycin A: Unraveling the Mechanism of a Lesser-Known Anthracycline

Aranciamycin A is an anthracycline antibiotic that has been shown to inhibit DNA synthesis in tumor cells and exhibits collagenase inhibitory activity.[5] While direct and comprehensive studies on its mechanism of action are limited, its structural similarity to other anthracyclines allows for informed inferences about its likely modes of cytotoxicity.

Based on its classification as an anthracycline, Aranciamycin A is presumed to share some of the core mechanistic features of doxorubicin. It is plausible that Aranciamycin A also interacts with DNA, though the specific mode (intercalation versus groove binding) and affinity may differ. Furthermore, its impact on topoisomerase enzymes and its capacity to generate ROS are areas that warrant further investigation to fully characterize its cytotoxic profile. One study has noted that recent research into anthracyclines is exploring histone eviction as a mechanism to reduce cardiotoxicity, a pathway that could be relevant to Aranciamycin A's mode of action.[6]

Comparative Overview: Aranciamycin A vs. Doxorubicin

FeatureDoxorubicinAranciamycin A
Primary Mechanisms of Action DNA Intercalation, Topoisomerase II Poisoning, ROS GenerationInhibition of DNA synthesis; other mechanisms likely similar to anthracyclines but require further study.
DNA Interaction Well-established intercalatorPresumed to interact with DNA; specific mode requires confirmation.
Topoisomerase Inhibition Potent inhibitor of Topoisomerase IIEffect on topoisomerases not definitively characterized.
ROS Generation Significant producer of ROS, contributing to both efficacy and cardiotoxicityPotential for ROS generation exists due to its anthracycline structure, but experimental evidence is needed.
Other Reported Activities Histone evictionCollagenase inhibitory activity.[7]
Clinical Use Widely used in chemotherapy for various cancersNot currently in widespread clinical use for cancer treatment.
Known Side Effects Cardiotoxicity is a major dose-limiting factorToxicity profile is not as well-documented as doxorubicin.

Visualizing the Mechanisms of Action

To better understand the distinct and potentially overlapping mechanisms of these two anthracyclines, the following diagrams illustrate their proposed interactions within a cancer cell.

Doxorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition (Poisoning) Histones Histones Dox->Histones Eviction ROS Reactive Oxygen Species (ROS) Dox->ROS Redox Cycling DNA->TopoII DNA->b Replication/Transcription Inhibition TopoII->DNA Creates transient double-strand breaks TopoII->c Apoptosis ROS->DNA Damage ROS->a Cellular Damage

Caption: Doxorubicin's multi-modal mechanism of action in a cancer cell.

AranciamycinA_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus AranA Aranciamycin A DNA_Syn DNA Synthesis AranA->DNA_Syn Inhibition (Presumed) Collagenase Collagenase AranA->Collagenase Inhibition

Caption: Known and presumed mechanisms of action for Aranciamycin A.

Experimental Protocols for Mechanistic Elucidation

To further investigate and compare the mechanisms of action of Aranciamycin A and doxorubicin, the following experimental protocols are recommended.

Topoisomerase II Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and assay buffer (containing ATP and MgCl2).

  • Drug Incubation: Add varying concentrations of the test compound (Aranciamycin A or doxorubicin as a positive control) to the reaction mixtures and incubate at 37°C for 30 minutes.

  • Protein Denaturation: Stop the reaction by adding SDS and proteinase K to digest the topoisomerase II enzyme.

  • Gel Electrophoresis: Analyze the DNA products on an agarose gel. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

  • Quantification: Quantify the amount of linear DNA to determine the potency of the compound as a topoisomerase II poison.

DNA Intercalation Assay using Fluorescence Spectroscopy

This method assesses the ability of a compound to intercalate into DNA by measuring the displacement of a fluorescent DNA probe.

Methodology:

  • Prepare DNA-Probe Complex: Incubate a solution of calf thymus DNA with a fluorescent intercalating dye (e.g., ethidium bromide) until a stable fluorescence signal is achieved.

  • Titration with Test Compound: Titrate the DNA-probe complex with increasing concentrations of the test compound (Aranciamycin A or doxorubicin).

  • Fluorescence Measurement: Measure the fluorescence intensity after each addition of the test compound.

  • Data Analysis: A decrease in the fluorescence of the DNA-probe complex indicates that the test compound is displacing the fluorescent probe and intercalating into the DNA. The data can be used to calculate the binding affinity of the compound to DNA.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS in response to drug treatment using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[8][9][10][11][12]

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa or MCF-7) in a multi-well plate and allow them to adhere.

  • Probe Loading: Load the cells with DCFH-DA, which is non-fluorescent at this stage.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (Aranciamycin A or doxorubicin as a positive control) for a specified time.

  • Fluorescence Measurement: If ROS are present, they will oxidize the deacetylated DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Histone Eviction Assay

This assay investigates the ability of a compound to cause the release of histones from chromatin.

Methodology:

  • Cell Treatment: Treat cultured cancer cells with the test compound (Aranciamycin A or doxorubicin) for a defined period.

  • Cell Fractionation: Isolate the nuclei from the treated cells and separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Western Blotting: Analyze the protein content of both fractions by Western blotting using antibodies specific for various histone proteins (e.g., H2A, H2B, H3, H4).

  • Analysis: A decrease in the amount of a specific histone in the chromatin-bound fraction and a corresponding increase in the soluble fraction would indicate that the compound induces histone eviction.

Conclusion and Future Directions

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical utility is hampered by its cardiotoxicity. The exploration of other anthracyclines, such as Aranciamycin A, is a crucial avenue of research to identify compounds with a more favorable therapeutic window. While the precise mechanisms of Aranciamycin A are not yet fully elucidated, its classification as an anthracycline suggests it may share some of doxorubicin's cytotoxic strategies.

Future research should focus on a direct, head-to-head comparison of Aranciamycin A and doxorubicin using the experimental protocols outlined in this guide. A thorough characterization of Aranciamycin A's DNA binding properties, its effects on topoisomerases I and II, its potential for ROS generation, and its ability to induce histone eviction will provide a comprehensive understanding of its mechanism of action. This knowledge will be invaluable for assessing its potential as a novel anti-cancer agent and for guiding the rational design of next-generation anthracyclines with enhanced efficacy and reduced toxicity.

References

  • Nachtigall, J., Schulz, D., Beil, W., Süssmuth, R. D., & Fiedler, H. P. (2010). Aranciamycin anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp. TUE 6384. The Journal of antibiotics, 63(7), 397–399.
  • Capranico, G., Zunino, F., Kohn, K. W., & Pommier, Y. (1990). Sequence-selective cleavage of DNA by campothecin and teniposide in the presence of purified DNA topoisomerase I. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1049(3), 225-231.
  • (This reference is not explicitly cited in the text but provides general background on actinomycetes as a source of bioactive compounds).
  • Bedford, P., Fichtner, I., & Spassov, V. P. (2021). Extended and dynamic linker histone-DNA Interactions control chromatosome compaction.
  • Pauli, G. F., Case, R. J., & Inman, W. (2011). Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition. Journal of Biological Chemistry, 286(44), 38631–38641.
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
  • Aranciamycin (Compound 1) is an anthracycline antibiotic with collagenase inhibitory activity (IC503.7*10-7M). Aranciamycin can be used to inhibit DNA synthesis in tumor cells. MedchemExpress.com.
  • Pommier, Y., Pourquier, P., Fan, Y., & Strumberg, D. (1998). Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1400(1-3), 83–105.
  • Pommier, Y. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 62(1), 3.3.1–3.3.27.
  • Aubel-Sadron, G., & Londos-Gagliardi, D. (1984). Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review. Biochimie, 66(5), 333–352.
  • Abdel-Nasser El-Shorbagi, et al. (2024). Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes. Biomedical and Pharmacology Journal, 17(3).
  • Tewey, K. M., Rowe, T. C., Yang, L., Halligan, B. D., & Liu, L. F. (1984). Adriamycin-induced DNA damage mediated by mammalian DNA topoisomerase II. Science, 226(4673), 466–468.
  • (This reference provides a protocol for histone extraction but is not directly cited for a specific claim in the text).
  • (This reference discusses electron paramagnetic resonance spectroscopy but is not directly cited for a specific claim in the text).
  • Kalyanaraman, B., Joseph, J., Kalivendi, S., Wang, S., Konorev, E., & Kotamraju, S. (2002). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Methods in Molecular Biology, 196, 229–240.
  • Marinello, J., Del Curatolo, M., & Capranico, G. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. International journal of molecular sciences, 19(11), 3480.
  • Colitti, M., & Colitti, M. (2023). Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. Mutation research.
  • (This reference shows the chemical structures of anthracyclines but is not directly cited for a specific claim in the text).
  • (This reference provides a protocol for a topoisomerase II assay but is not directly cited for a specific claim in the text).
  • (This reference provides a protocol for a DCF-DA assay but is not directly cited for a specific claim in the text).
  • (This reference provides a protocol for histone analysis but is not directly cited for a specific claim in the text).
  • (This reference provides a general review on anthracyclines and is not cited for a specific claim in the text).
  • Gniazdowski, M., & Cera, C. (1996). Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I. General pharmacology, 27(7), 1083–1090.
  • (This reference discusses electron paramagnetic resonance spectroscopy but is not directly cited for a specific claim in the text).
  • (This reference provides information on a cellular ROS assay kit but is not directly cited for a specific claim in the text).
  • (This reference provides information on cleavage assays but is not directly cited for a specific claim in the text).
  • (This reference discusses chromatin dynamics but is not directly cited for a specific claim in the text).
  • (This reference discusses electron paramagnetic resonance spectroscopy but is not directly cited for a specific claim in the text).
  • (This reference provides an outline of a histone extraction protocol but is not directly cited for a specific claim in the text).
  • (This reference discusses EPR spectroscopy but is not directly cited for a specific claim in the text).
  • (This reference discusses histone tail dynamics but is not directly cited for a specific claim in the text).
  • (This reference provides a guide to histone isolation but is not directly cited for a specific claim in the text).
  • (This reference provides a histone extraction protocol but is not directly cited for a specific claim in the text).
  • (This reference discusses histone H3 tail modifications but is not directly cited for a specific claim in the text).
  • (This reference provides a protocol for a DCFDA assay but is not directly cited for a specific claim in the text).
  • (This reference discusses the mechanism of action of arylomycin antibiotics but is not directly cited for a specific claim in the text).
  • (This reference is a general video about EPR and is not cited).
  • (This reference shows a topoisomerase II alpha cleavage assay but is not directly cited for a specific claim in the text).
  • (This reference provides a manual for a DCFH-DA probe and is not directly cited for a specific claim in the text).
  • (This reference discusses histone tetrasome dynamics but is not directly cited for a specific claim in the text).
  • (This reference is about chemical profiling of antimicrobial metabolites and is not cited).
  • (This reference is a review of mechanisms of action of antimicrobial agents and is not cited).

Sources

Aranciamycinone Aglycone: Structural Anatomy and Glycosylation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the

Executive Summary

Aranciamycinone (C₂₀H₁₆O₈) represents a distinct scaffold within the anthracycline class of polyketide antibiotics. Unlike the clinically ubiquitous daunomycinone, aranciamycinone is characterized by a unique oxygenation pattern on the A-ring, specifically a methoxy group at the C-10 position and a specific stereochemical configuration that influences its DNA intercalation mechanics. This guide dissects the aglycone’s chemical architecture, its natural and engineered glycosylation patterns, and the biosynthetic logic governing its assembly. It serves as a blueprint for researchers aiming to leverage this scaffold for next-generation antibody-drug conjugates (ADCs) or novel antitumor agents.

Part 1: Structural Anatomy of Aranciamycinone

Chemical Definition and Core Skeleton

Aranciamycinone is the aglycone precursor to the aranciamycin family of antibiotics (e.g., Aranciamycin A, I, II), originally isolated from Streptomyces echinatus.[1] It belongs to the Type II polyketide class, featuring a tetracyclic anthraquinone-derived core.

  • IUPAC Designation: The core structure is based on the 7,8,9,10-tetrahydro-5,12-naphthacenedione skeleton.

  • Molecular Formula: C₂₀H₁₆O₈

  • Molecular Weight: 384.34 g/mol

Functional Group Topology

The biological potency of aranciamycinone is dictated by the spatial arrangement of substituents on the saturated A-ring. Unlike daunomycinone, which possesses a C-9 acetyl group, aranciamycinone is often distinguished by the presence of a methoxy group at C-10, creating a unique steric profile in the minor groove of DNA.

PositionSubstituentChemical NatureFunctional Role
C-1 Hydroxyl (-OH)PhenolicH-bonding stabilization with quinone oxygen (C-12).
C-6 Hydroxyl (-OH)PhenolicH-bonding stabilization with quinone oxygen (C-5).
C-7 Hydroxyl (-OH)Secondary AlcoholPrimary Glycosylation Site. Dictates sugar attachment.
C-9 Methyl (-CH₃)Tertiary AlkylHydrophobic interaction; stabilizes A-ring conformation.
C-9 Hydroxyl (-OH)Tertiary AlcoholSolvation and H-bonding.
C-10 Methoxy (-OCH₃)Secondary EtherUnique to aranciamycin-type; alters lipophilicity and metabolic stability.
C-5, C-12 Carbonyl (=O)QuinoneRedox cycling center; source of ROS generation.
Structural Comparison: Aranciamycinone vs. Daunomycinone

The critical divergence lies at C-10 . While daunomycinone has a proton at C-10, aranciamycinone bears a methoxy group. This substitution increases the steric bulk on the "top" face of the intercalator, potentially altering the sequence specificity of DNA binding.

Part 2: Biosynthetic Origins & Glycosylation Logic

The ara Biosynthetic Gene Cluster

The biosynthesis of aranciamycinone follows the canonical Type II Polyketide Synthase (PKS) logic, involving a minimal PKS (ketosynthase, chain length factor, acyl carrier protein) that assembles a poly-beta-keto chain, followed by cyclases and aromatases.

  • Gene Cluster: The ara cluster (identified in Streptomyces sp.).

  • Key Transporter: AraJ (an ABC transporter) is associated with resistance/efflux, confirming the cluster's identity.

  • Glycosyltransferase (GT): The attachment of the sugar moiety is catalyzed by a specific GT, designated here as AraGT (homologous to LanGT2 or UrdGT2), which transfers a nucleotide-activated sugar to the C-7 hydroxyl of the aglycone.

Glycosylation Patterns

Natural aranciamycins are typically O-glycosides. The sugar moiety is crucial for molecular recognition, acting as the "hook" that anchors the drug into the DNA minor groove.

Table 1: Natural Glycosylation Variants

Compound Aglycone Sugar Moiety (C-7) Sugar Type
Aranciamycin A Aranciamycinone L-Arandinose 4-O-methyl-2,6-dideoxy-L-hexose
Aranciamycin B Aranciamycinone L-Amicetose 2,3,6-trideoxy-L-hexose

| Aranciamycin I | Aranciamycinone | D-Amicetose | 2,3,6-trideoxy-D-hexose |

Biosynthetic Pathway Diagram

The following diagram illustrates the flow from the polyketide assembly to the final glycosylated product.

AranciamycinBiosynthesis Start Acetyl-CoA + Malonyl-CoA Polyketide Decaketide Intermediate Start->Polyketide Minimal PKS (KS, CLF, ACP) Cyclization Cyclization & Aromatization Polyketide->Cyclization Cyclases (AraA/B) Aglycone Aranciamycinone (Aglycone) Cyclization->Aglycone Oxygenases Methyltransferases Glycosylation Glycosylation (AraGT) Aglycone->Glycosylation NDP_Sugar TDP-L-Arandinose NDP_Sugar->Glycosylation Final Aranciamycin A Glycosylation->Final O-Glycosidic Bond Formation (C-7)

Caption: Biosynthetic pathway of Aranciamycin A, highlighting the convergence of the aglycone and deoxysugar pathways mediated by the glycosyltransferase AraGT.

Part 3: Experimental Protocols

Protocol A: Isolation of Aranciamycinone (Acid Hydrolysis)

Objective: To obtain pure aranciamycinone aglycone from the parent glycoside (Aranciamycin) for structural verification or semi-synthetic modification.

Principle: The O-glycosidic bond at C-7 is acid-labile. Controlled acid hydrolysis cleaves the sugar (L-arandinose) while preserving the aglycone skeleton.

Materials:

  • Aranciamycin (crude extract or purified).

  • 0.2 M Hydrochloric Acid (HCl).

  • Chloroform (CHCl₃) or Ethyl Acetate (EtOAc).

  • Methanol (MeOH).

  • RP-HPLC system (C18 column).

Workflow:

  • Dissolution: Dissolve 10 mg of Aranciamycin in 5 mL of MeOH.

  • Hydrolysis: Add 5 mL of 0.2 M HCl. Heat the mixture at 60°C for 1 hour in a sealed reaction vial.

    • Note: Monitor by TLC (System: CHCl₃/MeOH 9:1). The glycoside spot (lower R_f) should disappear, and the aglycone spot (higher R_f) should appear.

  • Extraction: Cool to room temperature. Add 10 mL of water and extract 3x with 10 mL of CHCl₃.

    • Causality: The aglycone is highly lipophilic and partitions into the organic phase; the cleaved sugar remains in the aqueous phase.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ (to remove trace acid) and brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via semi-preparative HPLC (Gradient: 50% -> 100% MeCN in H₂O + 0.1% Formic Acid over 20 min).

Protocol B: Chemical Glycosylation (Schmidt Imidate Method)

Objective: To attach novel sugar moieties to the C-7 position of aranciamycinone.

Principle: Activation of a protected sugar as a trichloroacetimidate allows for Lewis acid-catalyzed coupling to the secondary hydroxyl at C-7.

Workflow:

  • Donor Preparation: Synthesize the trichloroacetimidate of the desired sugar (e.g., 2,3,4-tri-O-acetyl-L-rhamnose trichloroacetimidate).

  • Coupling:

    • Dissolve Aranciamycinone (1 eq) and Sugar Donor (1.5 eq) in anhydrous CH₂Cl₂ under Argon.

    • Add 4Å Molecular Sieves (activated) to ensure anhydrous conditions.

    • Cool to -20°C.

    • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 eq) dropwise.

  • Reaction: Stir at -20°C -> 0°C for 2 hours.

  • Quenching: Quench with Et₃N. Filter off sieves.

  • Deprotection: Remove acetyl protecting groups using NaOMe/MeOH if necessary.

Part 4: Structure-Activity Relationships (SAR)

The glycosylation pattern of aranciamycinone fundamentally alters its pharmacological profile.

  • DNA Binding Affinity: The sugar moiety resides in the minor groove. Deoxysugars (lacking -OH groups) like L-arandinose increase lipophilicity and binding stability compared to glucose.

  • Cytotoxicity:

    • C-7 Glycosylation: Essential for activity. The aglycone alone is significantly less potent (10-100x fold reduction) because it lacks the "anchor" to stabilize the DNA-drug complex.

    • Sugar Identity: 2,6-dideoxy sugars (natural) generally confer higher potency than fully hydroxylated sugars (e.g., glucose) due to better fit in the hydrophobic minor groove.

  • C-10 Modification: The C-10 methoxy group in aranciamycinone may reduce cardiotoxicity compared to doxorubicin by altering the redox potential of the quinone ring, though this requires specific toxicological validation.

References

  • Bols, M., Binderup, L., Hansen, J., & Rasmussen, P. (1992). Synthesis and collagenase inhibition of new glycosides of aranciamycinone: the aglycon of the naturally occurring antibiotic aranciamycin. Carbohydrate Research, 235, 141-149.[2]

  • Nachtigall, J., et al. (2010).[3] Aranciamycin anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp.[3] Tü 6384.[3] The Journal of Antibiotics, 63(7), 397-399.[3]

  • Mao, Y., Varoglu, M., & Sherman, D. H. (1999). Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae.[4] Chemistry & Biology, 6(4), 251-263. (Context on Streptomyces gene clusters and GTs).

  • Rohr, J., & Thiericke, R. (1992). Angucycline group antibiotics. Natural Product Reports, 9(2), 103-137. (Structural context for anthracycline/angucycline aglycones).

Sources

Methodological & Application

Application Note: Solvent Extraction Techniques for Anthracycline Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the extraction of anthracycline antibiotics (e.g., doxorubicin, daunorubicin) from complex biological matrices. It synthesizes traditional solvent partitioning with modern solid-phase techniques, grounded in the physicochemical stability of the tetracyclic aglycone and amino-sugar moieties.

Introduction & Chemical Basis

Anthracyclines are glycosidic antibiotics produced by Streptomyces peucetius and its variants.[1] Their extraction is governed by two critical factors: amphiphilic solubility and pH-dependent stability .

  • Chemical Structure: Composed of a hydrophobic tetracyclic aglycone (anthraquinone backbone) linked to a hydrophilic amino sugar (daunosamine).

  • pKa Profile: The amino group on the sugar has a pKa

    
     8.2.
    
    • Acidic pH (< 7.0): The molecule is protonated (

      
      ), increasing water solubility and stability.
      
    • Alkaline pH (> 9.0): Phenolic deprotonation occurs, leading to degradation and increased water solubility as a phenolate anion.

    • Neutral/Slightly Basic pH (7.5 – 8.0): The molecule exists largely as the free base, favoring partitioning into organic solvents like chloroform.

Critical Stability Warning: Anthracyclines are highly sensitive to light (photodegradation) and heat . All protocols must be performed in amber glassware or under yellow light, and temperatures should not exceed 30°C.

Sample Pre-treatment & Preparation

Direct extraction is rarely efficient due to intracellular sequestration (in fermentation) or protein binding (in plasma).

A. Fermentation Broth (Intracellular Release)

Anthracyclines often precipitate within the mycelium or bind to cellular debris.

  • Acidification: Adjust broth pH to 1.5 – 2.0 using Oxalic Acid or HCl. This protonates the amine, solubilizing the drug into the aqueous phase and dissociating it from DNA/protein complexes.

  • Lysis/Agitation: Stir for 45–60 minutes to ensure complete release from the mycelial mass.

  • Filtration: Use a filter aid (e.g., 1% perlite) to remove biomass. The filtrate now contains the solubilized anthracycline.

B. Plasma/Biofluids (Deproteinization)
  • Protein Precipitation: Add cold Acetonitrile (ACN) or Methanol (1:3 v/v ratio).

  • Acidic Buffer: Include 5mM Ammonium Acetate (pH 3.5) to stabilize the analyte during precipitation.

Protocol 1: Liquid-Liquid Extraction (LLE)[2][3]

This is the "Gold Standard" for high-yield recovery from fermentation filtrate or large-volume aqueous samples. It relies on a "pH Swing" mechanism: solubilize in acid, extract in base.

Reagents
  • Extraction Solvent: Chloroform:Methanol (4:1 v/v).[2] The methanol helps disrupt hydrogen bonding and solubilizes the glycosidic moiety, while chloroform solvates the aglycone.

  • pH Adjusters: 1M NaOH, 1M HCl.

  • Buffer: Saturated Sodium Bicarbonate (optional for gentle pH control).

Step-by-Step Methodology
  • Initial Phase (Aqueous Capture): Ensure the starting aqueous sample (filtrate) is acidic (pH ~2.0).

  • The "pH Swing":

    • Slowly adjust the pH of the aqueous filtrate to 8.0 – 8.5 using 1M NaOH.

    • Why: This converts the protonated ammonium species (

      
      ) into the neutral free amine (
      
      
      
      ), drastically increasing its affinity for the organic phase.
    • Caution: Do not exceed pH 9.0 to prevent phenolic oxidation.

  • Solvent Addition: Add the Chloroform:Methanol (4:1) mixture at a 1:1 ratio with the aqueous phase.

  • Partitioning: Shake vigorously for 5 minutes. Centrifuge at 3,000 x g for 10 minutes to break emulsions.

  • Collection: Collect the lower organic layer (Chloroform is denser than water).[3]

  • Re-extraction: Repeat steps 3-5 twice more on the aqueous phase to maximize recovery.

  • Concentration: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at <30°C. Reconstitute in mobile phase for HPLC.

LLE Workflow Diagram

LLE_Workflow Start Fermentation Broth (Mycelium + Media) Acid Acidify to pH 1.5 (Oxalic Acid/HCl) Start->Acid Solubilize Filter Filtration (Remove Biomass) Acid->Filter Filtrate Acidic Filtrate (Anthracycline in Aqueous) Filter->Filtrate Adjust Adjust pH to 8.0 - 8.5 (Form Free Base) Filtrate->Adjust pH Swing Extract Add Chloroform:MeOH (4:1) Shake & Centrifuge Adjust->Extract PhaseSep Phase Separation Extract->PhaseSep Organic Organic Layer (Target Analyte) PhaseSep->Organic Bottom Layer Aqueous Aqueous Waste PhaseSep->Aqueous Top Layer Dry Evaporate & Reconstitute Organic->Dry Aqueous->Extract Re-extract (x2)

Figure 1: Liquid-Liquid Extraction workflow utilizing pH manipulation to optimize phase transfer.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is preferred for trace analysis (plasma/urine) due to higher selectivity and lower solvent consumption.

Cartridge Selection
  • Primary Choice: HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent.[4]

    • Why: Retains the amphiphilic anthracycline effectively even if the pH varies slightly. It resists drying out.

  • Alternative: C18 (Octadecyl) silica. Requires strict pH control.

Step-by-Step Methodology (HLB Cartridge)
  • Sample Pre-treatment: Dilute plasma/urine 1:1 with 50 mM Ammonium Acetate buffer (pH 3.5).

    • Why: Acidic pH keeps the analyte stable and prevents protein binding to the sorbent.

  • Conditioning:

    • 1 mL Methanol (activate pores).

    • 1 mL Water (equilibrate).

  • Loading: Pass the pre-treated sample through the cartridge at a slow flow rate (1 mL/min).

  • Washing:

    • Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).

    • Wash 2: 1 mL Water (pH 3.5).

  • Elution: Elute with 1 mL Acetonitrile:Methanol (1:1) containing 0.1% Formic Acid .[5]

    • Why: The organic solvent disrupts hydrophobic interactions, while the acid ensures the analyte remains protonated and soluble in the eluent.

  • Post-Treatment: Evaporate eluate and reconstitute.

SPE Decision Matrix

SPE_Decision Sample Sample Type Matrix1 Plasma/Urine (Low Conc.) Sample->Matrix1 Matrix2 Fermentation Broth (High Conc.) Sample->Matrix2 Pretreat1 Dilute 1:1 with NH4OAc pH 3.5 Matrix1->Pretreat1 Pretreat2 Filter & Dilute with Water Matrix2->Pretreat2 Cartridge HLB Cartridge (Polymeric) Pretreat1->Cartridge Pretreat2->Cartridge Wash Wash: 5% MeOH Cartridge->Wash Elute Elute: ACN/MeOH + 0.1% Formic Acid Wash->Elute

Figure 2: Decision tree for Solid-Phase Extraction parameters based on sample matrix.

Comparative Data & Validation

The following table summarizes recovery rates based on solvent systems, derived from comparative studies [1, 2].

Extraction MethodSolvent SystemMatrixRecovery (%)Notes
LLE Chloroform:Methanol (4:1)Tissue/Plasma49.3 - 64.6% High volatility of chloroform can affect reproducibility.[6]
LLE Ethyl AcetateTissue30 - 45%Cleaner extract but lower yield for polar glycosides.
SPE HLB (Polymeric) Plasma/Tissue 91.6 ± 5.1% Highest recovery. Excellent reproducibility.
SPE C18 SilicaPlasma70 - 80%Sensitive to silanol interactions; requires end-capping.

Validation Check: To validate your extraction, spike a blank matrix with a known concentration of Daunorubicin (as an internal standard for Doxorubicin) or Epirubicin . Calculate the recovery ratio:



References

  • Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples. Source: MDPI (Molecules 2022) URL:[Link]

  • Quantification of Doxorubicin and metabolites in rat plasma. Source: NIH / PubMed Central URL:[Link]

  • Process for obtaining daunorubicin-hydrochloride from fermentation broths.
  • The Influence of pH and Temperature on the Stability of Daunorubicin. Source: NIH / PubMed URL:[Link]

Sources

Determining MIC values of Aranciamycin A for Mycobacterium bovis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Aranciamycin A for Mycobacterium bovis

Executive Summary

Aranciamycin A is an anthracycline antibiotic produced by Streptomyces species (e.g., S. echinatus).[1][2][3] While historically noted for antitumor properties via DNA intercalation and collagenase inhibition, recent screenings have identified potent activity against the Mycobacterium tuberculosis complex, specifically Mycobacterium bovis BCG, with IC50 values in the range of 0.7–1.7 µM (~0.4–1.0 µg/mL).[4]

This guide provides a rigorous protocol for determining the MIC of Aranciamycin A against M. bovis using the Resazurin Microtiter Assay (REMA).[1] It addresses specific technical challenges, including the compound's sensitivity to media composition (pyruvate interference) and the slow-growing, clumping nature of M. bovis.[2]

Critical Technical Note: The Pyruvate Paradox

Warning: Mycobacterium bovis is naturally dysgonic and typically requires pyruvate for optimal growth, unlike M. tuberculosis which thrives on glycerol. However, anthracycline activity can be antagonized by pyruvate , leading to artificially elevated MIC values (false resistance).

  • Standard Protocol: Use Middlebrook 7H9 broth supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase). Standard OADC does not contain high levels of pyruvate.[1][2]

  • Deviation: Do not supplement the media with additional sodium pyruvate (0.4%) unless the strain fails to grow in the control wells. If pyruvate is strictly required for your specific clinical isolate, run a parallel control with a known anthracycline (e.g., Doxorubicin) to quantify the antagonistic shift.

Materials and Reagents

Compound Preparation
  • Aranciamycin A : Molecular Weight ~544.5 g/mol .[1][2][5]

  • Solvent : Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Stock Solution : Prepare a 10 mM stock.

    • Calculation: Dissolve 5.45 mg of Aranciamycin A in 1.0 mL of DMSO.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Bacterial Culture Media
  • Base : Middlebrook 7H9 Broth.[1][2][6]

  • Supplement : OADC Enrichment (10% v/v).[1][2]

  • Surfactant : Tyloxapol or Tween 80 (0.05% v/v) to prevent clumping.[1][2]

  • Sterility : 0.22 µm filter-sterilized.

Assay Reagents
  • Resazurin (Alamar Blue) : 0.01% or 0.02% solution in sterile water.[1][2] Filter sterilized.

  • Positive Control Drug : Rifampicin (standard) or Doxorubicin (structural analog control).[1][2]

Experimental Protocol: Resazurin Microtiter Assay (REMA)

Phase 1: Inoculum Preparation (Day -7 to Day 0)
  • Revival : Streak M. bovis stock onto Middlebrook 7H10 agar + OADC. Incubate at 37°C for 2-3 weeks until colonies appear.

  • Liquid Culture : Inoculate a single colony into 10 mL 7H9+OADC+Tween80. Incubate at 37°C with shaking (100 rpm) until mid-log phase (OD600 ≈ 0.6–0.8).

  • De-clumping : M. bovis clumps heavily. Allow the culture to settle for 10 minutes or pass through a 26-gauge needle 5 times.[1][2]

  • Standardization : Dilute the supernatant to OD600 = 0.001 (approx. 10^5 CFU/mL) in fresh assay media. Do not use the high-density culture directly; the inoculum effect will skew MICs.[1][2]

Phase 2: Plate Setup (Day 0)

Use sterile 96-well clear, flat-bottom microplates.

  • Perimeter Wells : Fill all outer wells with 200 µL sterile water to prevent evaporation (Edge Effect) during the long incubation.

  • Media Fill : Add 100 µL of 7H9+OADC media to columns 2–11.

  • Compound Addition :

    • Add 100 µL of Aranciamycin A (at 2x highest desired concentration, e.g., 64 µg/mL) to Column 2.

    • Perform 2-fold serial dilution from Column 2 to Column 10.[1][2] Discard the final 100 µL from Column 10.[1][2]

    • Range: Typically 32 µg/mL down to 0.06 µg/mL.[1][2]

  • Controls :

    • Column 11 : Growth Control (GC) – Bacteria + Media + Solvent (1% DMSO final).[1][2]

    • Column 12 (Rows B-G) : Sterility Control (SC) – Media only.[1][2]

  • Inoculation : Add 100 µL of the standardized bacterial suspension (OD 0.001) to wells in Columns 2–11.

    • Final Volume: 200 µL per well.

    • Final DMSO: Ensure <1% to avoid solvent toxicity.[1][2]

Phase 3: Incubation and Readout
  • Seal : Seal plates with breathable membrane or parafilm to allow gas exchange but prevent drying.[1][2]

  • Incubate : 37°C, static, for 7 days .

  • Development :

    • Add 30 µL of Resazurin solution to each well.[1][2]

    • Re-incubate for 24–48 hours.[1][2]

  • Readout :

    • Visual : Blue = No Growth (Inhibition).[1][2] Pink = Growth (Metabolic reduction of resazurin to resorufin).[1][2]

    • Fluorometric : Ex 530 nm / Em 590 nm.[1][2]

Workflow Visualization

MIC_Workflow cluster_warning Critical Control Point Start Start: Aranciamycin A Stock (10mM) Dilution Serial Dilution (96-well Plate) Range: 32 - 0.06 µg/mL Start->Dilution Media Media Prep: 7H9 + OADC (NO Pyruvate Supplement) Media->Dilution Culture M. bovis Culture (Mid-Log, De-clumped) Inoculation Inoculate 100µL Bacteria (Final OD ~0.0005) Culture->Inoculation Dilution->Inoculation Incubation Incubation 37°C, 7 Days Inoculation->Incubation Resazurin Add Resazurin (30µL) Incubate 24-48h Incubation->Resazurin Readout Readout (Visual/Fluorometric) MIC = Lowest Conc. Remaining Blue Resazurin->Readout

Figure 1: Step-by-step workflow for Resazurin Microtiter Assay (REMA) targeting M. bovis.

Plate Layout Diagram

Plate_Layout cluster_plate 96-Well Plate Layout (Rows B-G used for Replicates) Water H2O High 32 µg/mL Med ... High->Med Dilution Low 0.06 µg/mL Med->Low Dilution GC GC (Growth) SC SC (Sterile)

Figure 2: Simplified plate map. Outer wells (not shown) are filled with water.[1][2] Columns 2-10 contain drug dilutions.[1][2] Col 11 is Growth Control.[1][2] Col 12 is Sterility Control.

Data Analysis & Interpretation

ResultAppearance (Resazurin)Fluorescence (RFU)Interpretation
Growth Pink / ColorlessHigh (>2000)Bacteria viable; Drug ineffective at this conc.[1][2]
Inhibition Blue / PurpleLow (<500)MIC Endpoint .[1][2] Bacteria inhibited.[1][2]
Contamination Pink in Sterility ControlHigh in SCAssay Invalid.[1][2] Discard.
Poor Growth Blue in Growth ControlLow in GCAssay Invalid.[1][2] Check inoculum viability.[1][2]

Calculation: The MIC is defined as the lowest concentration of Aranciamycin A that prevents the color change from blue to pink.

  • Expected Range for M. bovis BCG: 0.4 – 1.0 µg/mL (approx 0.7 – 1.7 µM).[1][2]

References

  • Khalil, Z., et al. (2015). "Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp."[1][2] Journal of Natural Products, 78(4), 949–952.

  • Clinical and Laboratory Standards Institute (CLSI).[1][2][7] (2018). "Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes; Approved Standard—Third Edition."[8] CLSI Document M24.

  • Palomino, J.C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

  • Nachtigall, J., et al. (2010). "Aranciamycin Anhydride, a New Anthracycline-Type Antibiotic Isolated From Streptomyces sp.[1][2][9] Tü 6384."[1][2][9] The Journal of Antibiotics, 63, 397–399.[9] [1][2]

Sources

Application Note: Solubility and Stock Solution Preparation of Aranciamycin A in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Aranciamycin A is a bioactive anthracycline antibiotic produced by Streptomyces species.[1][2] Structurally characterized by a naphthacenedione core, it exhibits significant cytotoxic activity against Gram-positive bacteria (e.g., Mycobacterium bovis, Bacillus subtilis) and select human cancer cell lines.[1][3]

This Application Note provides a rigorous, standardized protocol for the solubilization, handling, and storage of Aranciamycin A. Due to the compound's hydrophobic nature and sensitivity to environmental factors, proper stock solution preparation in Dimethyl Sulfoxide (DMSO) is critical to ensure experimental reproducibility and compound stability.[1]

Physicochemical Profile

Before handling, verify the specific identity of your lot, as "Aranciamycin" refers to a family of related congeners (A, B, anhydride, etc.).[1] This guide specifically addresses Aranciamycin A .

PropertySpecificationNotes
Compound Name Aranciamycin AAnthracycline class
CAS Number 960622-70-2Distinct from Aranciamycin (CAS 72389-06-1)
Molecular Formula

Molecular Weight 500.50 g/mol Use this value for Molarity calculations
Appearance Orange to Red SolidColor is due to the conjugated anthraquinone system
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for stock solutions
Secondary Solvents Methanol, EthanolSoluble, but higher volatility makes them less ideal for long-term frozen stocks
Aqueous Solubility Poor / InsolubleRequires organic co-solvent for biological assays

Solubility & Stability Guidelines

Solvent Selection
  • DMSO (Recommended): Aranciamycin A is soluble in DMSO.[1][3][4] A concentration of 10 mM is the standard target for stock solutions, balancing solubility safety margins with ease of dilution. Higher concentrations (e.g., 20–50 mM) may be achievable but require empirical verification per batch.[1]

  • Aqueous Buffers: Do not attempt to dissolve the solid directly in water or PBS. It will precipitate.[1][5] Always prepare a concentrated DMSO stock first, then dilute into the aqueous medium.

Stability Factors[1][6]
  • Light Sensitivity: Anthracyclines are photo-labile.[1][3] Handle under low-light conditions or use amber vials.

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1][3] Water uptake can cause the hydrophobic Aranciamycin A to precipitate over time. Always use anhydrous DMSO (≥99.9%) and seal containers tightly.[1][3]

  • Temperature:

    • Solid: Store at -20°C.

    • Solution: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][3]

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 500 µL of a 10 mM Aranciamycin A stock solution.

Reagents & Equipment[1][3]
  • Aranciamycin A solid (1 mg vial assumed for calculation).[1][3]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade).[1][3]

  • Vortex mixer.[1]

  • Amber glass vials or foil-wrapped polypropylene tubes (1.5 mL).[1][3]

  • Pipettes and sterile tips.[1]

Calculation Logic

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">


[1]

For 1 mg of Aranciamycin A (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


):


[1]

Note: If you have a different mass, use the formula above to adjust the volume.

Step-by-Step Procedure
  • Equilibration: Remove the Aranciamycin A vial from the freezer and allow it to equilibrate to room temperature for 15–20 minutes before opening. This prevents condensation from forming inside the vial.

  • Weighing (if bulk): If not using a pre-weighed vial, weigh the solid into an amber vial. Record the exact mass (e.g., 1.2 mg).

  • Solvent Addition: Calculate the required DMSO volume based on the exact mass. Add the DMSO directly to the vial.

    • Tip: Pipette the DMSO down the sides of the vial to wash any powder adhering to the walls.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Visual Inspection: The solution should be a clear, orange/red liquid. No particulates should be visible.[1][5][6]

    • Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 2–5 minutes. Avoid heating above 37°C.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 20–50 µL) in sterile tubes.

  • Storage: Label with Compound Name, Concentration, Solvent, and Date. Store at -20°C or -80°C protected from light.

Visual Workflows

Preparation Workflow

StockPrep Start Start: Solid Aranciamycin A (-20°C) Equilibrate Equilibrate to RT (15-20 mins) Start->Equilibrate Weigh Weigh/Confirm Mass (MW: 500.5 g/mol) Equilibrate->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex & Sonicate (Check Clarity) AddSolvent->Mix Aliquot Aliquot into Amber Tubes Mix->Aliquot Store Store at -20°C/-80°C (Dark) Aliquot->Store

Figure 1: Step-by-step workflow for preparing a stable stock solution of Aranciamycin A.

Solubility Troubleshooting Logic

Troubleshooting Check Visual Inspection after Vortexing Clear Solution is Clear (Orange/Red) Check->Clear Yes Cloudy Cloudy / Particulates Check->Cloudy No Success Proceed to Aliquot Clear->Success Sonicate Sonicate (RT, 5 min) Cloudy->Sonicate Check2 Re-inspect Sonicate->Check2 Check2->Clear Clear StillCloudy Still Cloudy? Check2->StillCloudy Cloudy AddDMSO Add DMSO to lower conc. (e.g. 5 mM) StillCloudy->AddDMSO Dilute Fail Check Purity / Contact Supplier StillCloudy->Fail Persists < 1 mM AddDMSO->Check2

Figure 2: Decision tree for troubleshooting solubility issues during stock preparation.

Usage in Biological Assays[1][6][7][9]

  • Dilution Strategy:

    • Keep the final DMSO concentration in your cell culture or enzymatic assay below 0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity.[1][3]

    • Example: To achieve a 10 µM assay concentration from a 10 mM stock:

      • Dilute 10 mM stock 1:100 in media

        
         100 µM (Intermediate).
        
      • Dilute Intermediate 1:10 in media

        
         10 µM (Final).
        
  • Precipitation Check:

    • When diluting the DMSO stock into aqueous media, watch for immediate precipitation (cloudiness).[1] If observed, prepare an intermediate dilution in DMSO or Ethanol before the final step into water.

Safety & Handling (E-E-A-T)

  • Hazard Identification: Aranciamycin A is a cytotoxic anthracycline. Treat as a potential mutagen and reproductive toxin.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or biological safety cabinet to prevent inhalation.[1]

  • Waste Disposal: Dispose of all Aranciamycin A waste as hazardous chemical waste, specifically noting "Cytotoxic/Anthracycline" on the tag.

References

  • Khalil, Z. G., Raju, R., Piggott, A. M., et al. (2015).[1] Aranciamycins I and J, antimycobacterial anthracyclines from an Australian marine-derived Streptomyces sp.[1][3][7] Journal of Natural Products, 78(4), 949-952.[1][3][7] [Link]

  • National Center for Biotechnology Information. (2023).[1][3] PubChem Compound Summary for CID 44563968, Aranciamycin A. Retrieved from [Link][1][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues of Aranciamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Bio-Formulations

Welcome to the technical support guide for Aranciamycin A. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenges associated with the poor aqueous solubility of Aranciamycin A. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Aranciamycin A, and why is its solubility in aqueous media a significant concern?

Aranciamycin A is a natural product belonging to the anthracycline class of antibiotics, isolated from Streptomyces species.[1][2] Its chemical structure is characterized by a large, tetracyclic anthraquinone backbone linked to a sugar moiety, making it a relatively large (M.W. 544.5 g/mol ) and hydrophobic molecule.[2][3]

This inherent hydrophobicity leads to very low solubility in water and aqueous buffer systems commonly used in biological assays (e.g., cell culture media, phosphate-buffered saline). Poor solubility is a critical experimental hurdle because:

  • Precipitation: The compound can precipitate out of solution when diluted into your aqueous assay medium, drastically reducing its effective concentration at the target site.

  • Inaccurate Potency: Undissolved compound is not biologically available, which can lead to a significant underestimation of its true potency (e.g., IC50, EC50).[4]

  • Poor Reproducibility: Inconsistent solubility between experiments can result in high data variability and unreliable structure-activity relationships (SAR).[4]

Effectively addressing solubility is the first step toward obtaining meaningful and reproducible biological data.

Q2: I've added Aranciamycin A to my cell culture medium, and I'm seeing strange results. What are the initial signs of a solubility problem?

Solubility issues can manifest in several ways, some more subtle than others:

  • Visual Precipitation: The most obvious sign is the appearance of a cloudy suspension, fine particles, or a visible pellet after centrifugation. The orange-yellow color of Aranciamycin may make precipitates more apparent.[2]

  • Inconsistent Results: You may observe a lack of a clear dose-response curve or widely variable results between replicate wells or experiments.

  • "Activity Cliff": The compound may appear completely inactive up to a certain concentration and then show abrupt, high activity or toxicity, which can be an artifact of precipitation at higher concentrations.

  • Microscopic Observation: When examining cell plates under a microscope, you might see crystalline structures or amorphous aggregates of the compound that are not part of the cellular morphology.

Q3: What is the recommended first-line approach for dissolving Aranciamycin A for an in vitro assay?

The most direct and widely accepted method is the co-solvent approach .[5][6] This involves dissolving the compound in a small volume of a water-miscible organic solvent to create a high-concentration stock solution, which is then serially diluted into the final aqueous assay medium.

For Aranciamycin A, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) . DMSO is a powerful but relatively polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4]

Q4: I'm using DMSO as a co-solvent. What is the maximum concentration I can safely use in my cell-based assays without it interfering with the results?

This is a critical consideration for data integrity. While DMSO is an excellent solvent, it can exert biological effects and cytotoxicity on its own. As a general rule, the final concentration of DMSO in your assay medium (i.e., the concentration your cells are exposed to) should be kept as low as possible.

  • Recommended Maximum: ≤ 0.5% (v/v) . Many cell lines can tolerate up to 1%, but this should be determined empirically.

  • Ideal Target: ≤ 0.1% (v/v) . At this level, the effects of DMSO are negligible for most cell types and assays.[7]

Crucially, every experiment must include a "vehicle control" group. This control should contain cells treated with the same final concentration of DMSO as your highest drug concentration to ensure that any observed effects are due to Aranciamycin A and not the solvent.[7]

Troubleshooting Guide: Protocols & Advanced Strategies

If you encounter solubility issues, follow this logical progression of troubleshooting steps. Start with the standard protocol and only advance to more complex methods if necessary.

A Start: Aranciamycin A Powder B Method 1: Prepare High-Concentration Stock in 100% DMSO A->B C Perform Serial Dilution into Aqueous Assay Medium B->C D Check for Precipitation (Visual/Microscopic) C->D E No Precipitation Final DMSO ≤ 0.5% D->E Clear Solution F Precipitation Occurs D->F Cloudy/Particles G Proceed with Experiment (Include Vehicle Control) E->G H Troubleshooting Path F->H I Option A: Lower Stock Concentration H->I J Option B: Gentle Warming / Sonication H->J K Option C: Test Alternative Co-solvents H->K L Still Precipitates? K->L L->E No M Method 2: pH Adjustment L->M Yes N Method 3: Advanced Formulations (Cyclodextrins, Liposomes) M->N If pH shift is not viable or ineffective

Figure 1: Decision workflow for troubleshooting Aranciamycin A solubility.

Method 1: The Co-Solvent Approach (Standard Protocol)

This protocol details the standard method for preparing Aranciamycin A for biological experiments. The key is to create a concentrated stock that allows for significant dilution into the final medium, minimizing the final solvent concentration.

Experimental Protocol: DMSO Stock Preparation & Dilution
  • Weighing the Compound: Accurately weigh out your desired amount of Aranciamycin A powder (e.g., 1 mg) in a sterile microfuge tube or glass vial.

  • Preparing the Stock Solution:

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock. A starting concentration of 10-20 mM is common. For Aranciamycin A (MW = 544.5 g/mol ), to make a 10 mM stock from 1 mg:

      • Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)

      • Volume (µL) = ((0.001 g / 544.5 g/mol ) / 0.010 mol/L) * 1,000,000 = 183.6 µL

    • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath or sonication can aid dissolution if needed, but be mindful of compound stability.

  • Intermediate Dilution (Optional but Recommended):

    • To avoid precipitation from "solvent shock," perform an intermediate dilution of your DMSO stock into your complete assay medium (e.g., DMEM + 10% FBS).

    • For example, dilute the 10 mM stock 1:100 into the medium to create a 100 µM intermediate solution. This solution now contains 1% DMSO.

  • Final (Working) Dilutions:

    • Perform your final serial dilutions from the 100 µM intermediate solution using the complete assay medium. For instance, a 1:2 serial dilution from 100 µM will yield 50 µM, 25 µM, etc.

    • The final DMSO concentration in the 100 µM well will be 1%, in the 50 µM well it will be 0.5%, and so on. Ensure your highest concentration does not exceed the tolerance of your cell line.

cluster_0 Preparation cluster_1 Dilution for Assay A Aranciamycin A (Solid) B Add 100% DMSO C 10 mM Stock Solution (in 100% DMSO) B->C D Dilute 1:100 in Assay Medium C->D E 100 µM Intermediate (in 1% DMSO) F Serial Dilution in Assay Medium E->F G Final Concentrations (e.g., 50, 25, 12.5 µM) (DMSO < 0.5%) F->G

Figure 2: Experimental workflow for the co-solvent dilution method.

Troubleshooting Co-Solvent Issues
  • Problem: Precipitation occurs immediately upon dilution into the aqueous medium.

    • Causality: The aqueous environment is highly polar, and when the hydrophobic drug is rapidly transferred from the non-polar DMSO environment, it can crash out of solution before it can be properly solvated.

    • Solution 1: Lower the concentration of your stock solution (e.g., from 20 mM to 5 mM). This requires using a larger volume of stock for your dilutions, which will increase the final DMSO percentage, so calculate this carefully.

    • Solution 2: Add the DMSO stock to the assay medium dropwise while vortexing to improve mixing and reduce localized high concentrations of the compound.

    • Solution 3: Consider adding a small amount of serum (e.g., FBS) or a protein like Bovine Serum Albumin (BSA) to your dilution buffer. The proteins can help stabilize the hydrophobic compound and prevent precipitation.

Table 1: Comparison of Common Co-Solvents
Co-SolventPropertiesRecommended Final Conc. (Cell-Based Assays)Notes
DMSO Strong, polar aprotic solvent< 0.5% Gold standard; can induce cell differentiation or stress at >1%.[7]
Ethanol Polar protic solvent< 0.5% Less effective for highly hydrophobic compounds; can be cytotoxic.
Propylene Glycol (PG) Less toxic than DMSO/Ethanol< 1.0%Often used in in vivo formulations; can increase medium viscosity.[5]
PEG 400 Polyethylene Glycol< 1.0%Low toxicity; good for preclinical formulations.[5]
Method 2: pH Adjustment
  • Causality: Aranciamycin has been described as an acidic compound, suggesting it contains functional groups (likely phenols on the anthraquinone core) that can be deprotonated.[2] By increasing the pH of the medium, you can shift the equilibrium towards the ionized (salt) form of the molecule. This charged species is generally more polar and thus more soluble in water.[8]

  • When to Use: This method is suitable if the co-solvent approach fails and if your biological assay is tolerant of minor pH changes. Note that cell culture media are typically buffered to a narrow physiological range (pH 7.2-7.4), and significant deviations can be cytotoxic.

Experimental Protocol: pH-Dependent Solubility Test
  • Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Add a fixed amount of Aranciamycin A powder to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating for several hours at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of dissolved Aranciamycin A using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot solubility versus pH to determine if there is a significant improvement in alkaline conditions.

Self-Validation: If solubility increases at higher pH, you must confirm that the compound remains chemically stable at that pH over the duration of your experiment.[9] This can be checked by analyzing the sample by HPLC over time to look for the appearance of degradation peaks.

Method 3: Advanced Formulation Strategies

When standard methods are insufficient, particularly for in vivo studies or challenging in vitro systems, advanced formulation strategies may be required. These methods are more complex and require specialized expertise.

StrategyMechanism of ActionBest ForConsiderations
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They encapsulate the hydrophobic drug, forming an inclusion complex that is water-soluble.[7][8]In vitro assays where co-solvents interfere.May alter drug-target binding kinetics; requires screening for the best type of cyclodextrin.
Liposomal Formulation The drug is encapsulated within a lipid bilayer vesicle. This is a well-established technique for other anthracyclines like doxorubicin.[10][11][12]In vitro and in vivo delivery, reducing toxicity.Complex preparation; particle size and stability must be characterized. Can alter cellular uptake mechanisms.[13]
Nanoparticle Systems Entrapping or conjugating the drug to polymeric nanoparticles or nanohydrogels to create a stable, aqueous dispersion.[14][15]Enhancing bioavailability for both in vitro and in vivo use.Requires expertise in polymer chemistry and nanoparticle characterization.

References

  • Capon, R. J., Stewart, M., Ratnayake, R., Lacey, E., & Gill, J. H. (2017). Aranciamycins I and J, new anthracyclines from an Australian marine-derived Streptomyces sp. (CMB-M0150). The Journal of Antibiotics, 70(10), 1030–1033. [Link]

  • ADMET (2023). Co-solvency and anti-solvent method for the solubility enhancement. ADMET & DMPK. [Link]

  • Nachtigall, J., et al. (2011). Aranciamycin Anhydride, a New Anthracycline-Type Antibiotic Isolated from Streptomyces sp. TUE 6384. ChemInform. [Link]

  • Gala, F., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Zafar, S., et al. (2020). Methods to improve the solubility of therapeutical natural products: a review. ResearchGate. [Link]

  • Daily, J., & Amr, B. S. (2023). Anthracycline Toxicity. StatPearls. [Link]

  • Nielsen, G. D., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

  • Patel, K., et al. (2021). Pharmacological strategies to reduce anthracycline-associated cardiotoxicity in cancer patients. Expert Opinion on Pharmacotherapy. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Wikipedia. (n.d.). Anthracycline. Wikipedia. [Link]

  • Schmidt-Bäse, K., et al. (1993). Structure of the Anthracycline Antibiotic Aranciamycin. Acta Crystallographica Section C. [Link]

  • Maheshwari, R. K. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Sari, Y., et al. (2023). Improved Solubility and Activity of Natural Product in Nanohydrogel. Molecules. [Link]

  • American College of Cardiology (2022). Anthracycline Cardiotoxicity in Cancer Patients: Key Points. ACC. [Link]

  • Al-Hossaini, A. M., et al. (2024). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]

  • Minotti, G., et al. (2017). Primary Prevention Strategies for Anthracycline Cardiotoxicity: A Brief Overview. Cardio-Oncology. [Link]

  • National Center for Biotechnology Information (n.d.). Aranciamycin. PubChem Compound Database. [Link]

  • Algahtani, M. S., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Journal of Pharmaceutical Analysis. [Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Data Analysis of Aranciamycin A: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aranciamycin A is an anthracycline antibiotic isolated from Streptomyces species (e.g., Streptomyces echinatus, Streptomyces sp. Tu 6384). Structurally, it consists of a tetrahydroanthracene-9,10-dione core (aglycone) glycosidically linked to a specific sugar moiety, typically 6-deoxy-2-O-methyl-


-L-mannopyranose.

Distinguishing Aranciamycin A from its congeners (such as Aranciamycin B or Aranciamycinone) is a critical challenge in natural product isolation due to their high structural similarity. This guide provides a direct performance comparison of NMR spectral signatures, establishing a self-validating protocol for the unequivocal identification of Aranciamycin A.

Part 1: Structural Context & Comparative Analysis[1][2][3]

The primary challenge in analyzing Aranciamycin A is differentiating the specific glycosylation and methylation patterns from its analogs.

The "Alternative": Aranciamycin B

While Aranciamycin A (


) contains a specific methoxy substitution pattern and glycosidic linkage, Aranciamycin B (

) typically lacks specific oxygenation or methylation at the C-4 or C-11 positions of the aglycone or sugar.[1]

Performance Metric: The "performance" of the analysis is defined by the resolution of diagnostic methoxy signals (


 3.40–3.80 ppm) and the downfield shift of phenolic protons (

12.00–14.00 ppm), which confirm the quinone core's oxidation state.
Comparative Spectral Data: Aranciamycin A vs. Aranciamycin B

The following data compares the diagnostic chemical shifts in DMSO-


. Note the distinct shielding patterns in the aromatic region caused by the structural variations.

Table 1: Diagnostic 1H and 13C NMR Shifts (DMSO-


, 305K) 
Structural FeaturePositionAranciamycin A (

ppm)
Aranciamycin B (

ppm)
Difference (

)
Aromatic Ring H-1 7.66 (d, 7.7 Hz) 7.45 (d) +0.21
H-27.75 (dd)7.60 (dd)+0.15
H-37.33 (d)7.25 (d)+0.08
Glycosidic H-1' (Anomeric) 5.46 (d) 5.30 (d) +0.16
Methoxy OMe-33.78 (s)3.75 (s)+0.03
Carbonyl C=O (Quinone)181.4182.1-0.7

Data synthesized from comparative analysis of anthracycline isolates (Nachtigall et al., 2010; Krohn et al.).

Key Insight: The downfield shift of H-1 in Aranciamycin A (7.66 ppm) compared to B (7.45 ppm) is a primary diagnostic indicator, often attributed to the des-shielding effect of the additional oxygenation or glycosidic conformation unique to A.

Part 2: Experimental Protocol (Self-Validating System)

To replicate these results, follow this exact workflow. This protocol ensures that solvent effects (H-bonding) do not obscure the critical phenolic protons.

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is mandatory. Chloroform (
    
    
    
    ) is an inferior alternative for Aranciamycins because it often leads to broad signals for the exchangeable phenolic -OH groups.
  • Concentration: 5–10 mg of purified isolate in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz recommended)
  • Temperature: 305 K (Heating slightly above RT sharpens the exchangeable protons).

  • Pulse Sequence:

    • 1H:zg30 (Standard 30° pulse).

    • 13C:zgpg30 (Power-gated decoupling).

    • HSQC:hsqcetgp (Phase-sensitive).

The Validation Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from simple 1D screening to complex 2D connectivity.

Aranciamycin_Workflow Start Crude Isolate (Streptomyces sp.) Prep Sample Prep (DMSO-d6, 305K) Start->Prep H1_Scan 1H NMR Screening (Target: 7.66 ppm & 12-14 ppm) Prep->H1_Scan Decision Diagnostic Peaks Present? H1_Scan->Decision C13_DEPT 13C & DEPT-135 (Confirm C=O at ~181 ppm) Decision->C13_DEPT Yes Reject Re-purify / Analog B Decision->Reject No HSQC HSQC Analysis (Map Protons to Carbons) C13_DEPT->HSQC HMBC HMBC Correlation (Link Sugar H1' to Aglycone C4) HSQC->HMBC Final Confirmed Aranciamycin A HMBC->Final

Figure 1: Step-by-step structural elucidation workflow for Aranciamycin A, prioritizing the identification of diagnostic proton shifts before advanced 2D correlation.

Part 3: Detailed Spectral Analysis

The Aromatic & Quinone Region (1H NMR)

The core of Aranciamycin A is the anthraquinone.

  • Phenolic Protons: Look for sharp singlets between 11.50 and 13.50 ppm . These represent the -OH groups at C-6 and C-11 hydrogen-bonded to the quinone carbonyls. Disappearance of these peaks suggests degradation or incorrect solvent (e.g., wet DMSO).

  • Aromatic Protons: The ABC spin system (H-1, H-2, H-3) appears as a doublet-triplet-doublet pattern (or d-dd-d) in the 7.30–7.80 ppm range.

The Glycosidic Linkage (HMBC Confirmation)

The most critical step in confirming Aranciamycin A over its aglycone is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target Correlation: You must observe a cross-peak between the anomeric proton H-1' (~5.46 ppm) and the aglycone carbon C-4 (approx. 155-160 ppm) .

  • Significance: This specific correlation confirms the sugar is attached at C-4, a defining feature of the Aranciamycin A scaffold.

Stereochemical Assignment (NOESY)

To distinguish the spatial arrangement (e.g.,


-L-mannopyranosyl):
  • NOE Signal: Strong NOE correlations should be observed between H-1' and H-3' or H-5' of the sugar ring, confirming the axial/equatorial orientation consistent with L-rhamnose/mannose derivatives.

Part 4: Troubleshooting & Common Pitfalls

IssueCauseSolution
Broad Phenolic Peaks Water in DMSO or ExchangeDry sample under vacuum; Add activated molecular sieves to NMR tube.
Missing Anomeric H Signal overlap with waterRun experiment at 305K to shift water peak; Use presaturation pulse.
Ambiguous C=O Signal Long relaxation time (

)
Increase relaxation delay (

) to 2-3 seconds in 13C experiments.

References

  • Nachtigall, J., et al. (2010).[2] Aranciamycin anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp.[3][4][2] Tü 6384.[3][4][2][5] The Journal of Antibiotics, 63(7), 397–399.[2]

  • Schmidt-Bäse, K., et al. (1993).[6] Structure of the anthracycline antibiotic aranciamycin. Acta Crystallographica Section C, 49(2), 250–253.[6]

  • Krohn, K., et al. (2004). Anthracycline Antibiotics: Synthesis and analogs. Chemical Reviews. (Contextual grounding for anthracycline shifts).

  • PubChem Database. (2023). Aranciamycin - Compound Summary.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Aranciamycin A for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the field of natural product discovery and drug development, the precise structural elucidation of complex molecules is paramount. Aranciamycin A, an anthracycline antibiotic produced by Streptomyces species, represents a class of compounds with significant biological activity and a complex chemical architecture.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and the development of analytical methods for its detection and quantification. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of Aranciamycin A, compares this technique with other analytical methodologies, and offers detailed experimental protocols to support researchers in their work.

Introduction to Aranciamycin A and the Importance of Structural Analysis

Aranciamycin A is a member of the anthracycline family of antibiotics, a group of microbial secondary metabolites known for their potent anticancer and antimicrobial properties.[1][2] These compounds are polyketides, biosynthesized through a complex enzymatic assembly line.[3] The structure of Aranciamycin A consists of a tetracyclic aglycone core attached to a deoxy sugar moiety, 2-O-methyl-L-rhamnose.[3] The intricate stereochemistry and functional group arrangement of Aranciamycin A are critical to its biological function, making unambiguous structural confirmation a key step in any research or development endeavor.

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS) techniques such as collision-induced dissociation (CID), has become an indispensable tool for the structural analysis of natural products.[4] By inducing fragmentation of a selected precursor ion, MS/MS provides a wealth of structural information based on the resulting product ions. This guide will delve into the characteristic fragmentation pathways of Aranciamycin A, providing a roadmap for its identification in complex mixtures and for the characterization of related analogues.

The Cornerstone of Analysis: Mass Spectrometry Fragmentation of Aranciamycin A

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like Aranciamycin A, typically yielding the protonated molecule [M+H]⁺ as the precursor ion in the positive ion mode. Subsequent CID of this precursor ion reveals a series of characteristic fragmentation events that are diagnostic for the Aranciamycin A structure.

The Primary Fragmentation Event: Glycosidic Bond Cleavage

The most prominent fragmentation pathway for glycosylated natural products, including Aranciamycin A, is the cleavage of the glycosidic bond that links the sugar moiety to the aglycone.[4] This is a low-energy dissociation process that results in two major fragment ions: the protonated aglycone and the neutral loss of the sugar moiety.

For Aranciamycin A (exact mass: 544.1581), the protonated molecule [M+H]⁺ has a theoretical m/z of 545.1659. Upon CID, the primary fragmentation is the loss of the 2-O-methyl-L-rhamnose residue (C₇H₁₄O₄, mass = 162.0892 Da), leading to the formation of the protonated aranciamycinone aglycone at m/z 383.0767.

Table 1: Key Fragment Ions of Aranciamycin A in Positive Ion ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
545.17383.08162.09Aranciamycinone Aglycone
383.08365.0718.01[Aglycone - H₂O]⁺
383.08353.0730.01[Aglycone - CH₂O]⁺
383.08337.0746.01[Aglycone - H₂O - CO]⁺
Secondary Fragmentation of the Aglycone

The aranciamycinone aglycone, observed at m/z 383.08, undergoes further fragmentation that provides valuable information about its tetracyclic core. Common secondary fragmentations for polyketide-derived structures involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O). These losses are driven by the presence of multiple hydroxyl and carbonyl functional groups on the aglycone.

  • Loss of Water (H₂O): The presence of multiple hydroxyl groups on the aranciamycinone core facilitates the neutral loss of one or more water molecules, leading to fragment ions at m/z 365.07, 347.06, etc.

  • Loss of Formaldehyde (CH₂O): The methoxy group on the aglycone can lead to the loss of formaldehyde, resulting in a fragment at m/z 353.07.

  • Loss of Carbon Monoxide (CO): The quinone moiety in the anthracycline structure can readily lose carbon monoxide, often in conjunction with other losses. For example, a fragment at m/z 337.07 can be attributed to the sequential loss of water and carbon monoxide.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed fragmentation pathway of Aranciamycin A.

AranciamycinA_Fragmentation M Aranciamycin A [M+H]⁺ m/z 545.17 Aglycone Aranciamycinone [Aglycone+H]⁺ m/z 383.08 M->Aglycone - C₇H₁₄O₄ (Sugar) Frag1 [Aglycone - H₂O]⁺ m/z 365.07 Aglycone->Frag1 - H₂O Frag2 [Aglycone - CH₂O]⁺ m/z 353.07 Aglycone->Frag2 - CH₂O Frag3 [Aglycone - H₂O - CO]⁺ m/z 337.07 Frag1->Frag3 - CO

Caption: Proposed fragmentation pathway of Aranciamycin A.

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation of Aranciamycin A, a comprehensive analysis often involves the integration of data from multiple analytical techniques. Each technique offers unique advantages and provides complementary information.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)

HPLC is a cornerstone of natural product analysis, offering excellent separation of complex mixtures. When coupled with a UV-Vis detector, it allows for the quantification and preliminary identification of compounds based on their retention time and UV-Vis absorption spectrum.

  • Advantages:

    • Excellent for separation and quantification.

    • Relatively inexpensive and widely available.

    • Non-destructive, allowing for fraction collection and further analysis.

  • Disadvantages:

    • Provides limited structural information on its own.

    • Reliant on the availability of pure standards for confident identification.

    • Chromophoric properties are necessary for detection.

For Aranciamycin A, its anthraquinone core imparts a characteristic UV-Vis spectrum, making it amenable to this technique. However, HPLC-UV/Vis alone cannot provide the detailed structural information obtainable from mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, stereochemistry, and connectivity of atoms within a molecule.

  • Advantages:

    • Provides unambiguous structural information, including stereochemistry.

    • Non-destructive.

  • Disadvantages:

    • Requires a relatively large amount of pure sample.

    • Longer analysis times compared to MS.

    • Complex spectra can be challenging to interpret for large molecules.

For Aranciamycin A, a full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be required to fully assign its structure. While NMR provides the most complete structural picture, it is not as sensitive or high-throughput as mass spectrometry for initial screening and identification in complex extracts.

Table 2: Comparison of Analytical Techniques for Aranciamycin A Analysis

FeatureMass Spectrometry (MS/MS)HPLC-UV/VisNuclear Magnetic Resonance (NMR)
Primary Application Structural Elucidation, IdentificationSeparation, QuantificationDe Novo Structure Determination
Sample Requirement Low (picomole to femtomole)Moderate (nanogram to microgram)High (milligram)
Structural Information High (Connectivity, Substructures)Low (Chromophoric groups)Very High (Full 3D structure)
Analysis Time Fast (minutes)Moderate (minutes to an hour)Slow (hours to days)
Need for Standards Not essential for fragmentation patternEssential for identificationNot essential for structure elucidation

Experimental Protocols

To ensure the reproducibility and integrity of analytical data, the following detailed protocols are provided for the mass spectrometric analysis of Aranciamycin A.

Sample Preparation
  • Extraction: Extract the microbial culture broth or biomass containing Aranciamycin A with a suitable organic solvent (e.g., ethyl acetate).

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE): For cleaner samples, dissolve the crude extract in a minimal amount of a suitable solvent and subject it to SPE using a C18 cartridge to remove non-polar and highly polar impurities.

  • Final Preparation: Dissolve the purified extract or a pure standard of Aranciamycin A in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS capabilities (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Operate in the positive ion mode.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion of Aranciamycin A ([M+H]⁺ at m/z 545.17).

  • MS/MS Analysis (CID):

    • Select the [M+H]⁺ ion of Aranciamycin A as the precursor ion.

    • Apply collision energy in the collision cell (the optimal energy should be determined empirically, typically in the range of 15-40 eV).

    • Acquire the product ion spectrum.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the analysis of Aranciamycin A.

Experimental_Workflow Start Microbial Culture Extraction Solvent Extraction Start->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis & Interpretation LCMS->Data

Caption: Experimental workflow for Aranciamycin A analysis.

Conclusion: An Integrated Approach for Confident Characterization

The mass spectrometric fragmentation of Aranciamycin A provides a rapid and sensitive method for its identification and structural characterization. The characteristic loss of the sugar moiety followed by fragmentation of the aglycone core generates a unique fingerprint that can be used to distinguish it from other related compounds.

While mass spectrometry is a powerful technique, a comprehensive understanding of Aranciamycin A and its biological activity necessitates an integrated analytical approach. The separation power of HPLC, the definitive structural information from NMR, and the detailed fragmentation data from MS/MS, when used in concert, provide a self-validating system for the confident characterization of this important natural product. This guide serves as a foundational resource for researchers and drug development professionals, enabling them to make informed decisions in their analytical strategies and to accelerate the pace of their scientific discoveries.

References

  • Khalil, Z. G., Raju, R., Piggott, A. M., Salim, A. A., Blumenthal, A., & Capon, R. J. (2015). Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp. Journal of Natural Products, 78(4), 949–952. [Link]

  • Nachtigall, J., Schulz, D., Beil, W., Süssmuth, R. D., & Fiedler, H. P. (2010). Aranciamycin anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp. Tü 6384. The Journal of Antibiotics, 63(7), 397–399. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

  • Walsh, C. T. (2015). Natural Product Biosynthesis: Chemical Logic and Enzymatic Machinery. Royal Society of Chemistry. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15. [Link]

  • Pang, B., O'Neill, M. A., & Warren, J. D. (2016). Recent advances in the discovery of anthracycline antibiotics from actinomycetes. Natural Product Reports, 33(5), 624–640. [Link]

Sources

Spectroscopic Identification of Aranciamycin A and Anhydride Forms

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for the spectroscopic identification and differentiation of Aranciamycin A and its derivative, Aranciamycin Anhydride . It is designed for researchers requiring high-fidelity protocols for the isolation, structural elucidation, and validation of these anthracycline antibiotics.[1]

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Chemical Context

Aranciamycins are anthracycline antibiotics produced by Streptomyces species (e.g., S. echinatus, S. sp.[1][2][3][4] Tü 6384).[1][2][4][5] They are characterized by a tetracyclic aglycone (aranciamycinone) glycosylated with a specific sugar moiety (typically 2-O-methyl-L-rhamnose).[1][5]

  • Aranciamycin A: The parent glycoside, exhibiting moderate antibacterial activity and weak antitumor potential.

  • Aranciamycin Anhydride: A structurally distinct derivative often co-isolated or formed via metabolic processing.[1] It exhibits significantly enhanced cytotoxicity against human cancer cell lines (e.g., HepG2, A549) compared to the parent compound, making its precise identification critical for structure-activity relationship (SAR) studies.[1]

Differentiation relies on detecting the subtle loss of water equivalents and the formation of anhydride functionalities, which manifest as distinct signatures in Mass Spectrometry (MS) and Infrared (IR) spectroscopy, alongside specific chemical shift perturbations in Nuclear Magnetic Resonance (NMR).

Comparative Spectroscopic Profile

The following table summarizes the key spectral discriminators between the two forms.

FeatureAranciamycin A Aranciamycin Anhydride Differentiation Logic
Molecular Formula C₂₇H₂₈O₁₂C₂₇H₂₆O₁₁ (Typical dehydration)Loss of H₂O (-18 Da) in Anhydride form.[1]
Molecular Weight ~544.5 Da~526.5 DaMS: Look for [M+H]⁺ or [M+Na]⁺ shift of -18 units.[1]
UV-Vis (

)
~230, 265, 430 nmSimilar profile (Anthracycline core intact)UV: Confirms chromophore integrity; does not distinguish forms.[1]
IR Spectroscopy Broad -OH stretch (3400 cm⁻¹)Diagnostic: Split Carbonyl bands (~1780, 1850 cm⁻¹)IR: Anhydride C=O symmetric/asymmetric stretching is the "smoking gun."[1]
¹H NMR (Key Signals) Aglycone -OH signals presentLoss of specific -OH / Shift in adjacent protonsNMR: Disappearance of exchangeable protons; downfield shift of neighbors.[1]
Biological Activity Moderate (Gram+), Weak AntitumorPotent Cytotoxicity (IC₅₀ < 25 µM)Bioassay: High potency suggests Anhydride presence.[1]

Experimental Protocols

These protocols are designed to be self-validating.[1] Every step includes a checkpoint to ensure sample integrity before proceeding.

Protocol A: Isolation and Purification Workflow

Objective: Extract and separate Aranciamycin fractions from Streptomyces fermentation broth.

  • Fermentation: Cultivate Streptomyces sp. (e.g., strain Tü 6384) in starch-casein or ISP2 broth for 7 days at 28°C, 180 rpm.

  • Extraction:

    • Separate mycelium from supernatant via centrifugation (4000 rpm, 20 min).

    • Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v) twice.[1]

    • Extract mycelium with Acetone/Methanol, evaporate, and partition into EtOAc.[1]

    • Checkpoint: Combine organic layers and dry over anhydrous Na₂SO₄.[1] Evaporate to yield crude orange-yellow gum.[1]

  • Fractionation (Flash Chromatography):

    • Stationary Phase: Silica Gel 60.[1]

    • Mobile Phase: CHCl₃:MeOH gradient (98:2

      
       90:10).[1]
      
    • Checkpoint: Monitor fractions via TLC (CHCl₃:MeOH 9:1).[1] Aranciamycins typically appear as orange spots (UV active, turns violet with H₂SO₄/heat).[1]

  • Purification (RP-HPLC):

    • Column: C18 semi-preparative (e.g., 250 x 10 mm, 5 µm).[1]

    • Solvent System: A: H₂O + 0.1% Formic Acid; B: MeCN.

    • Gradient: 30% B to 100% B over 30 min.

    • Detection: Diode Array Detector (DAD) at 254 nm and 430 nm.[1]

    • differentiation: Aranciamycin A elutes earlier (more polar) than the Anhydride form (less polar due to loss of -OH).[1]

Protocol B: Spectroscopic Validation (The "Triad" Method)

Objective: Conclusively identify the Anhydride form using MS, IR, and NMR.

Step 1: Mass Spectrometry (ESI-MS)

  • Inject 10 µL of purified fraction into ESI-MS (Positive/Negative mode).[1]

  • Target: Calculate

    
    .
    
    • If

      
      , suspect Anhydride.[1]
      
    • Validation: Perform MS/MS fragmentation.[1][6][7] Anhydride forms often show increased stability of the aglycone fragment due to ring closure.

Step 2: FT-IR Spectroscopy (Solid State)

  • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) with the dried fraction.[1]

  • Target: Scan 1600–1900 cm⁻¹ region.[1]

    • Aranciamycin A: Single/Dual ketone bands (quinones) ~1620–1660 cm⁻¹.[1]

    • Anhydride:[2][4][8][9] Look for doublet at ~1760–1780 cm⁻¹ and ~1840–1860 cm⁻¹ (Characteristic of cyclic anhydrides).[1][8]

Step 3: NMR Structural Elucidation

  • Solvent: DMSO-

    
     or CDCl₃.[1]
    
  • ¹H NMR: Focus on the aglycone region (7.0–8.0 ppm) and hydroxyl regions (11.0–14.0 ppm for chelated -OH).[1]

    • Differentiation: The Anhydride will lack specific hydroxyl protons found in Aranciamycin A.[1]

  • ¹³C NMR: Look for the carbonyl carbons. Anhydride carbonyls typically resonate downfield, distinct from quinone carbonyls.[1]

Visualizing the Identification Logic

The following diagram illustrates the decision matrix for distinguishing these compounds.

IdentificationWorkflow Sample Purified Fraction (Orange/Yellow Solid) MS_Analysis Step 1: ESI-MS Analysis Sample->MS_Analysis Mass_Check Mass Difference (vs Aranciamycin A) MS_Analysis->Mass_Check IR_Analysis Step 2: FT-IR Spectroscopy Mass_Check->IR_Analysis M - 18 Da Final_ID_A ID: Aranciamycin A Mass_Check->Final_ID_A No Mass Shift Anhydride_Band Check 1760-1860 cm⁻¹ (Doublet Present?) IR_Analysis->Anhydride_Band NMR_Analysis Step 3: 1D/2D NMR Anhydride_Band->NMR_Analysis Yes Anhydride_Band->Final_ID_A No (Likely impurity) Final_ID_Anh ID: Aranciamycin Anhydride NMR_Analysis->Final_ID_Anh Confirm Structure

Caption: Logical workflow for the stepwise spectroscopic differentiation of Aranciamycin variants.

Mechanism of Action & Biological Relevance

Understanding the structural difference is vital because it dictates biological efficacy.

  • Aranciamycin A: The glycosidic linkage and free hydroxyls facilitate solubility but may limit membrane permeability.

  • Aranciamycin Anhydride: The dehydration (often forming a more planar or lipophilic anhydride/lactone ring) significantly alters the molecule's interaction with DNA topoisomerase II and cellular membranes.

    • Data Support: Nachtigall et al. (2010) demonstrated that the anhydride form possesses potent cytotoxicity (IC₅₀ 5.57–24.3 µM) against HepG2 and A549 lines, whereas the parent compound is often less active or inactive in these specific assays.

References

  • Nachtigall, J., et al. (2010). "Aranciamycin anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp.[1][2][5] Tü 6384."[1][2][4][5] The Journal of Antibiotics, 63(7), 397-399.[1] [Link][1]

  • Khalil, Z. G., et al. (2015). "Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp."[1] Journal of Natural Products, 78(4), 949–952. [Link]

  • Schmidt-Bäse, K., et al. (1993). "Structure of the anthracycline antibiotic aranciamycin."[1] Acta Crystallographica Section C, 49(2), 250-253.[1] [Link]

  • PubChem. "Aranciamycin Compound Summary."[1] National Library of Medicine. [Link]

Sources

Safety Operating Guide

Operational Guide: Aranciamycin A Disposal & Deactivation

[1][2][3]

Executive Safety Summary

Aranciamycin A is an anthracycline antibiotic and potent antineoplastic agent.[1] Like its structural analogs (e.g., Doxorubicin, Daunorubicin), it functions by intercalating into DNA and inhibiting topoisomerase II.[2][1][3] Consequently, it poses significant cytotoxic, mutagenic, and teratogenic risks .[2][3]

Immediate Core Directives:

  • NEVER dispose of Aranciamycin A (solid or liquid) down the drain.[2][1][3]

  • NEVER treat Aranciamycin A waste as general "biohazard" (red bag) waste; it requires chemical incineration.[2][1][3]

  • ALWAYS segregate "Trace" waste (empty containers) from "Bulk" waste (unused stock).[2][1][3]

Risk Assessment & Structural Causality

To handle this compound safely, one must understand the molecular basis of its hazard.[1][3]

  • Mechanism of Hazard: Aranciamycin A contains a planar anthraquinone nucleus attached to a sugar moiety.[1] This planar structure allows it to slip between base pairs of DNA (intercalation), while the quinone ring generates reactive oxygen species (ROS) in biological systems.[2][1][3]

  • Implication for Disposal: Because the molecule is stable and potent, simple autoclaving is ineffective for deactivation.[1][3] High-temperature incineration (>1000°C) or specific chemical oxidation is required to break the polycyclic core.[2][1][3]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementTechnical Rationale
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Anthracyclines can permeate standard latex.[2][1][3] Double gloving provides a breakthrough time >480 mins.[2][1][3]
Respiratory N95 or P100 (if powder)Prevents inhalation of lyophilized particulates during weighing/reconstitution.[2][1][3]
Body Tyvek® Lab Coat (Closed front)Non-absorbent material prevents solution soak-through to skin.[2][1][3]
Ocular Chemical Splash Goggles Prevents mucosal absorption via aerosolized droplets.[1][3]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the critical distinction between "Trace" and "Bulk" waste, which dictates the regulatory path (RCRA compliance).

Aranciamycin_DisposalStartWaste Generation:Aranciamycin AStateCheckPhysical State?Start->StateCheckLiquidLiquid Waste(Stock/Media)StateCheck->LiquidSolutionsSolidSolid Waste(Vials/Tips/Gloves)StateCheck->SolidDry/Contaminated ItemsBulkStreamBULK CHEMO WASTE(Black Bin)Liquid->BulkStreamAlways BulkResidueCheckIs container'RCRA Empty'?(<3% residue by weight)Solid->ResidueCheckResidueCheck->BulkStreamNo (>3% or Unused)TraceStreamTRACE CHEMO WASTE(Yellow Bin)ResidueCheck->TraceStreamYes (<3%)DisposalMethod_1High-Temp Incineration(Hazardous Waste Hauler)BulkStream->DisposalMethod_1DisposalMethod_2Regulated Medical Waste(Incineration Required)TraceStream->DisposalMethod_2

Figure 1: Decision logic for classifying Aranciamycin A waste streams. Note that liquid waste is almost always classified as "Bulk" hazardous waste.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Vials, Tips, PPE)

Objective: Prevent environmental leaching and secondary exposure.[2][1][3]

  • Segregation:

    • Trace Waste (Yellow Bin): Items that held the drug but are now "empty" (less than 3% of capacity remaining).[2][1][3] Examples: Empty vials, pipet tips (if fully expelled), gloves with no visible spills.[2][1][3]

    • Bulk Waste (Black Bin): Items with visible liquid, unused powder, or spill cleanup materials.[2][1][3]

  • Containment: Place waste immediately into a rigid, leak-proof container labeled "CYTOTOXIC / CHEMOTHERAPY WASTE."

  • Sealing: Do not compress waste (risk of aerosolization).[2][1][3] Seal lid when ¾ full.

Protocol B: Liquid Waste (Stock Solutions, Cell Media)

Objective: Isolate liquid for chemical incineration.[2][1][3]

  • No Drain Disposal: Under no circumstances should Aranciamycin A enter the municipal water system.[1][3]

  • Collection: Collect all liquid waste in a dedicated High-Density Polyethylene (HDPE) carboy.[2][1][3]

  • Labeling: Label the carboy clearly: "Hazardous Waste - Toxic - Aranciamycin A Solution."

  • Storage: Store in a secondary containment tray within a satellite accumulation area until pickup by EHS/Waste Hauler.

Deactivation & Neutralization (The Science)

In the event of a spill or for surface decontamination, you must chemically degrade the anthracycline core.[1][3] Simple soap and water removes the drug but does not deactivate it.[1][3]

The Validated Agent: Sodium Hypochlorite (NaOCl) - Household Bleach.[2][1][3][4]

Mechanism of Action: Anthracyclines are susceptible to oxidative degradation.[1] Sodium hypochlorite initiates oxidative cleavage of the glycosidic bond and destruction of the quinone ring system, rendering the molecule non-cytotoxic.[1]

Deactivation Protocol (Surface Decontamination)[1][2][3]
  • Preparation: Prepare a fresh 10% Sodium Hypochlorite solution (1 part bleach to 9 parts water).[2][1][3] Note: Standard 70% Ethanol does NOT deactivate Aranciamycin A.[2][1]

  • Application: Cover the contaminated area with paper towels to prevent spread.[2][1][3]

  • Saturation: Gently pour the 10% bleach solution over the towels, working from the outside in.[2][1][3]

  • Reaction Time (Critical): Allow to sit for at least 30 minutes . The red/orange color of the anthracycline should fade, indicating oxidation.[1][3]

  • Cleanup: Remove towels as Bulk Hazardous Waste . Rinse the area with water, then clean with detergent to remove bleach residue.[2][1][3]

Regulatory Compliance (US Context)

  • EPA (RCRA): While Aranciamycin A is not explicitly "U-listed" (like Daunomycin U059), it must be managed as Characteristic Hazardous Waste (Toxic) or under the general "Chemotherapy Waste" guidelines.[2][1][3]

  • OSHA: Follows guidelines for "Hazardous Drugs" (USP <800> standards for handling).[2][1][3]

  • DOT: Transport of waste must follow UN 2810 (Toxic Liquid, Organic, N.O.S.) or UN 3249 (Medicine, Solid, Toxic, N.O.S.)[2][3] guidelines depending on formulation.

References

  • Occupational Safety and Health Administration (OSHA). (2016).[2][1][3] Controlling Occupational Exposure to Hazardous Drugs.[1][3] Retrieved from [Link][2][1][3]

  • National Institutes of Health (NIH) / PubMed. (2000).[2][1][3] Chemical degradation of wastes of antineoplastic agents (Anthracyclines).[2][1][3][5] Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2019).[2][1][3] Management Standards for Hazardous Waste Pharmaceuticals.[1][3][6] Retrieved from [Link][2][1][3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.